(2,6-Dibromo-4-fluorophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVRSIZRGCUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346674-69-8 | |
| Record name | (2,6-Dibromo-4-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (2,6-Dibromo-4-fluorophenyl)methanol, a key intermediate in various pharmaceutical and chemical research applications. This document details the synthetic protocol, physical and spectroscopic properties, and experimental procedures.
Compound Overview
This compound is a halogenated aromatic alcohol. Its structure, featuring two bromine atoms and a fluorine atom on the phenyl ring, makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1346674-69-8 |
| Molecular Formula | C₇H₅Br₂FO[1] |
| Molecular Weight | 283.92 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, room temperature |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,6-Dibromo-4-fluorobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Synthetic Scheme
Caption: Synthetic workflow for the reduction of 2,6-Dibromo-4-fluorobenzaldehyde.
Experimental Protocol
Materials:
-
2,6-Dibromo-4-fluorobenzaldehyde (Commercially available from suppliers such as Shanghai Medfine Bio-pharma, AOBChem, and Sigma-Aldrich)[2][3]
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,6-Dibromo-4-fluorobenzaldehyde (1.0 eq) in methanol (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ) in CDCl₃: Aromatic protons (2H, doublet), Methylene protons (-CH₂OH, 2H, singlet), Hydroxyl proton (-OH, 1H, broad singlet). |
| ¹³C NMR | Expected chemical shifts (δ) in CDCl₃: Aromatic carbons (signals in the aromatic region, with C-F and C-Br coupling), Methylene carbon (-CH₂OH, signal around 60-70 ppm). |
| FTIR (KBr) | Characteristic peaks (cm⁻¹): ~3300 (O-H stretch, broad), ~3000 (aromatic C-H stretch), ~1400-1600 (aromatic C=C stretch), ~1050 (C-O stretch), ~550-750 (C-Br stretch). |
| Mass Spec. (EI) | Expected m/z: Molecular ion peak corresponding to [C₇H₅Br₂FO]⁺, showing a characteristic isotopic pattern for two bromine atoms. |
Logical Relationship of Synthesis and Characterization
Caption: Logical flow from synthesis to structural confirmation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the novel chemical entity, (2,6-Dibromo-4-fluorophenyl)methanol. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data on its chemical and physical characteristics, a detailed potential synthetic route, and a hypothetical exploration of its relevance in a key biological pathway.
Core Physicochemical Data
This compound, a halogenated benzyl alcohol derivative, presents a unique substitution pattern that is of significant interest in medicinal chemistry. The presence of two bromine atoms and a fluorine atom on the phenyl ring is anticipated to modulate its lipophilicity, metabolic stability, and binding interactions with biological targets. A summary of its fundamental properties is provided below.
| Property | Value | Source |
| CAS Number | 1346674-69-8 | [1] |
| Molecular Formula | C₇H₅Br₂FO | [1] |
| Molecular Weight | 283.92 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Predicted XlogP | 2.5 | PubChem Estimation |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is through the reduction of its corresponding aldehyde, 2,6-dibromo-4-fluorobenzaldehyde. This transformation is a standard procedure in organic synthesis.
Synthesis of this compound via Reduction of 2,6-dibromo-4-fluorobenzaldehyde
This protocol outlines a general procedure for the reduction of a substituted benzaldehyde to its corresponding benzyl alcohol using sodium borohydride, a mild and selective reducing agent.[3][4]
Materials and Equipment:
-
2,6-dibromo-4-fluorobenzaldehyde
-
Methanol (reagent grade)[5]
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Apparatus for column chromatography (optional, for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromo-4-fluorobenzaldehyde (1.0 equivalent) in methanol. Place the flask in an ice bath and stir the solution magnetically.
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): If required, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Potential Application in Drug Discovery: A Hypothetical Signaling Pathway
While the specific biological activity of this compound has not been extensively reported, its structural features—a halogenated phenyl ring—are common in molecules designed to be kinase inhibitors. Many kinase inhibitors target the ATP-binding pocket of the enzyme, and the electronic properties of halogen atoms can influence binding affinity and selectivity.
For illustrative purposes, we can hypothesize its potential interaction with the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its inhibitors have therapeutic potential in a range of autoimmune and inflammatory diseases.[6] The diagram below illustrates a simplified representation of this pathway and a hypothetical point of intervention for this compound.
In this speculative model, this compound is proposed to act as an inhibitor of p38 MAPK. By binding to the kinase, it would block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response. This represents one of many potential avenues for investigation into the biological activity of this compound.
The following diagram illustrates the proposed synthetic workflow.
References
- 1. This compound – porphyrin-systems [porphyrin-systems.com]
- 2. This compound [allbiopharm.com]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (2,6-Dibromo-4-fluorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for the compound (2,6-Dibromo-4-fluorophenyl)methanol. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of analogous compounds, including substituted benzyl alcohols, brominated and fluorinated aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | Doublet (d) | 2H | Aromatic C-H (ortho to Fluorine) |
| ~4.8 - 5.0 | Singlet (s) | 2H | Methylene (-CH₂-) |
| ~2.0 - 3.0 | Broad Singlet (br s) | 1H | Hydroxyl (-OH) |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 - 162 (d, ¹JCF ≈ 245-255 Hz) | Aromatic C-F |
| ~135 - 138 | Aromatic C-Br |
| ~130 - 133 (d, ³JCF ≈ 7-9 Hz) | Aromatic C-H |
| ~115 - 118 | Aromatic C-COH |
| ~65 - 70 | Methylene (-CH₂-) |
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad | O-H stretch (alcohol) |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1550-1600 | Strong | Aromatic C=C stretch |
| 1450-1490 | Strong | Aromatic C=C stretch |
| 1200-1250 | Strong | C-F stretch |
| 1000-1100 | Strong | C-O stretch (primary alcohol) |
| 550-650 | Strong | C-Br stretch |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 282/284/286 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |
| 265/267/269 | Medium | [M-OH]⁺ |
| 203/205 | Medium | [M-Br]⁺ |
| 185 | High | [M-Br-H₂O]⁺ |
| 124 | Medium | [M-2Br]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for compounds similar to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (¹H) or the residual solvent signal (¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their relative abundance.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and bromine-containing fragments.[1][2]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
References
An In-depth Technical Guide to (2,6-Dibromo-4-fluorophenyl)methanol for Researchers and Drug Development Professionals
An essential building block for novel therapeutic agents, (2,6-Dibromo-4-fluorophenyl)methanol is a halogenated aromatic compound with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery and development.
Commercial Availability
This compound is commercially available from a number of chemical suppliers, facilitating its use in research and development. The compound is typically supplied as a solid with purity levels generally ranging from 95% to 97%.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | 1346674-69-8 | C₇H₅Br₂FO | 283.92 | 97% |
| Porphyrin-Systems | 1346674-69-8 | C₇H₅Br₂FO | 283.92 | - |
| Suzhou Aobai Pharmaceutical Co., Ltd. | 1346674-69-8 | C₇H₅Br₂FO | 283.92 | 95% |
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Physical State | Solid | Sigma-Aldrich |
| Appearance | Off-white powder | Suzhou Aobai Pharmaceutical Co., Ltd. |
| Monoisotopic Mass | 281.8691 Da | PubChem (Predicted)[1] |
| XlogP | 2.5 | PubChem (Predicted)[1] |
| InChI | InChI=1S/C7H5Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | PubChem[1] |
| InChIKey | FQRVRSIZRGCUQG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=C(C=C(C(=C1Br)CO)Br)F | PubChem[1] |
Proposed Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient method involves the reduction of the commercially available precursor, 2,6-dibromo-4-fluorobenzaldehyde. The following protocol is based on standard, well-established organic chemistry procedures for the reduction of aldehydes to primary alcohols.
Reaction: Reduction of 2,6-dibromo-4-fluorobenzaldehyde to this compound.
Reagents and Materials:
-
2,6-dibromo-4-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,6-dibromo-4-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approximately 10 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH of the solution is acidic.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Potential Applications in Drug Development and Signaling Pathways
While specific studies on this compound are limited, the broader class of halogenated phenols and benzyl alcohols exhibits a wide range of biological activities, suggesting potential avenues for its application in drug discovery.
Anticancer and Enzyme Inhibition: Bromophenols, a class of compounds to which this compound belongs, have been investigated for their anticancer properties. The introduction of fluorine can further enhance a molecule's metabolic stability and binding affinity to target proteins[2]. Halogenated benzyl alcohols have also been evaluated for their antiproliferative effects[3].
Many biologically active compounds exert their effects by modulating signaling pathways. Bromophenols have been shown to interact with various enzymes and cellular targets. A potential, generalized signaling pathway that could be influenced by such compounds is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.
This diagram illustrates a simplified MAPK signaling cascade. Small molecule inhibitors, potentially derived from this compound, could be designed to target kinases such as RAF or MEK, thereby inhibiting downstream signaling that leads to cell proliferation.
Neurological and Other Applications: The substitution pattern of this compound makes it a valuable scaffold for the synthesis of more complex molecules with potential applications in treating neurological disorders and other diseases. The presence of bromine and fluorine atoms can influence the lipophilicity and electronic properties of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross the blood-brain barrier.
Conclusion
This compound is a commercially available and synthetically accessible building block with considerable potential for the development of novel therapeutic agents. While detailed experimental data for this specific compound is not extensively documented, its structural features suggest promising avenues for research, particularly in the fields of oncology and neurology. The provided synthetic protocol and discussion of potential biological activities offer a solid foundation for researchers and drug development professionals to explore the utility of this compound in their programs. Further investigation into its biological properties and the development of derivatives are warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the Purity and Analysis of (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dibromo-4-fluorophenyl)methanol is a halogenated aromatic compound of significant interest as a building block in chemical synthesis, particularly in the development of novel pharmaceutical agents and materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This guide provides a comprehensive overview of the analytical methodologies required for the stringent purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols and representative data are presented to serve as a practical resource for researchers in quality control and process development.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 1346674-69-8 | |
| Molecular Formula | C₇H₅Br₂FO | [1] |
| Molecular Weight | 283.92 g/mol | |
| Physical Form | Solid | |
| Typical Purity | ≥97% | |
| InChI Key | FQRVRSIZRGCUQG-UHFFFAOYSA-N |
Analytical Workflow for Purity Determination
A multi-faceted analytical approach is crucial for the comprehensive characterization and purity verification of this compound. The general workflow involves orthogonal analytical techniques to ensure all potential impurities—including isomers, starting materials, and degradation products—are identified and quantified.
Caption: General workflow for the purity analysis of this compound.
Chromatographic Analysis
Chromatographic methods are the cornerstone for quantifying the purity of organic compounds and separating them from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the primary method for purity assessment due to its high resolution and excellent quantitative performance for non-volatile compounds.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Representative Data:
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 0.25 | Unknown Impurity |
| 2 | 12.8 | 99.50 | This compound |
| 3 | 15.2 | 0.15 | Unknown Impurity |
| 4 | 18.1 | 0.10 | Dimeric Impurity (Tentative) |
| Total | 100.0 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It provides definitive identification through mass spectral data.
Experimental Protocol:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.[5]
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C (Split mode, 50:1).[5]
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: m/z 40-500.[5]
-
Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.
Representative Data:
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |
| 8.5 | 4-Fluorobenzaldehyde (Potential Oxidative Impurity) | 124, 95, 69 |
| 15.6 | This compound | 284 (M+), 266, 185, 106 |
Spectroscopic Analysis
Spectroscopic methods provide crucial information about the compound's chemical structure and functional groups, serving as orthogonal identity confirmation and a tool for detecting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR should be performed to confirm the identity and structure of the compound and to detect any structurally related impurities.
Experimental Protocol:
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire 16-32 scans. Reference to residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire 1024-2048 scans with proton decoupling. Reference to solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Acquire with proton decoupling.
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated solvent.
Predicted/Representative Spectral Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H NMR | ~7.3 - 7.5 | Doublet (d) | 2H (Aromatic CH) |
| ~4.8 | Singlet (s) | 2H (CH₂OH) | |
| ~2.0 - 3.0 | Broad Singlet (br s) | 1H (OH) | |
| ¹³C NMR | ~158-162 (d) | Doublet (d, J≈250 Hz) | C-F |
| ~138-142 | Singlet | C-CH₂OH | |
| ~128-132 (d) | Doublet (d, J≈10 Hz) | C-H | |
| ~115-120 (d) | Doublet (d, J≈25 Hz) | C-Br | |
| ~60-65 | Singlet | CH₂OH |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the key functional groups present in the molecule. It is a valuable technique for quick identity checks.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16-32 scans.
-
Sample Preparation: For ATR, place a small amount of the solid sample directly on the crystal. For KBr, grind 1-2 mg of sample with ~100 mg of dry KBr and press into a pellet.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H Stretch | Alcohol (-OH) |
| 3000-3100 | C-H Stretch | Aromatic |
| 1550-1600 | C=C Stretch | Aromatic Ring |
| 1400-1450 | C-H Bend | CH₂ |
| 1200-1250 | C-F Stretch | Aryl-Fluoride |
| 1000-1100 | C-O Stretch | Primary Alcohol |
| 550-650 | C-Br Stretch | Aryl-Bromide |
Conclusion
The purity of this compound must be rigorously controlled to ensure the success of subsequent synthetic transformations and the quality of the final products. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment. HPLC serves as the primary tool for quantification, while GC-MS is invaluable for identifying volatile impurities. NMR and FTIR provide unambiguous structural confirmation. The protocols and data presented in this guide offer a robust framework for scientists and researchers to establish effective quality control procedures for this important chemical intermediate.
References
- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dibromo-4-fluorophenyl)methanol is a halogenated aromatic alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its reactivity is governed by the interplay of the benzylic alcohol functionality, the steric hindrance imposed by the ortho-bromo substituents, and the electronic effects of the halogen atoms on the phenyl ring. This technical guide provides a comprehensive overview of the anticipated reactivity of this compound, including its synthesis, and key transformations such as oxidation, etherification, esterification, and nucleophilic substitution. The content is supported by detailed experimental protocols derived from analogous systems, quantitative data where available, and visualizations of reaction pathways to facilitate a deeper understanding of its chemical behavior.
Introduction
The chemical reactivity of benzylic alcohols is a cornerstone of modern organic synthesis. The introduction of sterically demanding and electron-withdrawing substituents, as seen in this compound, significantly modulates this reactivity. The two ortho-bromo groups impose considerable steric hindrance around the benzylic carbon, potentially impeding the approach of bulky reagents. Electronically, the bromine and fluorine atoms are electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution but also influences the stability of potential cationic intermediates at the benzylic position. This guide aims to provide a predictive but thorough analysis of the reactivity of this specific molecule, drawing on established principles and data from closely related compounds.
Synthesis of this compound
The synthesis of this compound would likely commence from 2,6-dibromo-4-fluorotoluene. A common synthetic route involves the radical bromination of the benzylic methyl group, followed by nucleophilic substitution with a hydroxide source.
Experimental Protocol: A plausible two-step synthesis
Step 1: Benzylic Bromination of 2,6-Dibromo-4-fluorotoluene
-
To a solution of 2,6-dibromo-4-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.
-
Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,6-dibromo-4-fluorophenyl)methyl bromide.
Step 2: Hydrolysis to this compound
-
Dissolve the crude (2,6-dibromo-4-fluorophenyl)methyl bromide in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Add a base such as sodium hydroxide or potassium carbonate.
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound, which can be further purified by column chromatography or recrystallization.
Key Reactions and Reactivity Profile
The reactivity of the benzylic alcohol in this compound is a balance between the inherent reactivity of a benzylic alcohol and the steric and electronic constraints imposed by the substituents.
Oxidation to (2,6-Dibromo-4-fluorophenyl)carbaldehyde
The oxidation of primary alcohols to aldehydes is a fundamental transformation. Due to the steric hindrance around the benzylic center, milder and less bulky oxidizing agents are likely to be more effective.
Table 1: Comparison of Oxidizing Agents for Benzylic Alcohols
| Oxidizing Agent | Typical Conditions | Expected Yield for Analogous Systems | Notes |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Good to excellent | A common and reliable method for oxidizing primary alcohols to aldehydes without over-oxidation. |
| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Excellent | Known for its mild conditions and high yields, even with sensitive substrates. |
| Manganese dioxide (MnO₂) | CH₂Cl₂ or acetone, reflux | Good | Selective for the oxidation of benzylic and allylic alcohols. |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to room temp. | Good to excellent | Effective for sterically hindered alcohols. |
Experimental Protocol: Oxidation using PCC (based on analogous systems)
-
To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, add a solution of this compound in dichloromethane.
-
Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude (2,6-Dibromo-4-fluorophenyl)carbaldehyde.
-
Purify the product by column chromatography on silica gel.
Caption: General pathway for the oxidation of the benzylic alcohol.
Etherification Reactions
The formation of ethers from this compound can be achieved under either acidic or basic conditions. However, the steric hindrance and the deactivating effect of the electron-withdrawing groups on the stability of a potential benzylic carbocation will influence the choice of conditions.
Williamson Ether Synthesis (Basic Conditions)
This is likely the more viable route due to the avoidance of a carbocationic intermediate.
Experimental Protocol: Williamson Ether Synthesis (General Procedure)
-
To a solution of this compound in a polar aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the resulting ether by column chromatography.
Acid-Catalyzed Etherification
This pathway is expected to be less efficient due to the electronic destabilization of the benzylic carbocation by the electron-withdrawing halogen substituents.
Caption: Comparison of etherification pathways.
Esterification Reactions
Esterification of the sterically hindered this compound can be challenging. Standard Fischer esterification conditions (acid catalyst and excess carboxylic acid) may be slow. More reactive acylating agents are likely required.
Table 2: Acylating Agents for Sterically Hindered Alcohols
| Acylating Agent | Typical Conditions | Expected Yield for Analogous Systems | Notes |
| Acid Chlorides | Pyridine or Et₃N, CH₂Cl₂, 0 °C to r.t. | Excellent | Highly reactive, suitable for hindered alcohols. |
| Acid Anhydrides | DMAP, pyridine, CH₂Cl₂, r.t. | Good to excellent | Often used with a catalytic amount of a strong nucleophile like DMAP. |
| Carboxylic Acid + Carbodiimide | DCC or EDCI, DMAP, CH₂Cl₂, r.t. | Good | Forms a highly reactive O-acylisourea intermediate. |
Experimental Protocol: Esterification using an Acid Chloride
-
Dissolve this compound in anhydrous dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride). If using a non-basic solvent, add a tertiary amine base like triethylamine.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with dilute acid (if a tertiary amine was used), water, and brine.
-
Dry the organic layer, concentrate, and purify the ester product by chromatography.
Nucleophilic Substitution of the Hydroxyl Group
Conversion of the hydroxyl group to a better leaving group, such as a halide, facilitates further nucleophilic substitution reactions.
Conversion to Benzylic Bromide
Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are commonly used.
Experimental Protocol: Conversion to (2,6-Dibromo-4-fluorophenyl)methyl Bromide
-
Dissolve this compound in a dry, non-polar solvent like diethyl ether or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto ice water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude benzylic bromide.
Caption: Pathway for nucleophilic substitution of the hydroxyl group.
Summary of Reactivity
The reactivity of this compound is characterized by the following key features:
-
Steric Hindrance: The ortho-bromo groups significantly hinder access to the benzylic carbon, favoring reactions with smaller reagents and potentially requiring more forcing conditions or highly reactive reagents.
-
Electronic Effects: The electron-withdrawing nature of the halogens disfavors the formation of a benzylic carbocation, making SN1-type reactions less likely than SN2-type reactions.
-
Oxidation: Readily oxidized to the corresponding aldehyde using standard, mild oxidizing agents.
-
Etherification: Best achieved via the Williamson ether synthesis under basic conditions to avoid carbocation intermediates.
-
Esterification: Requires activated acylating agents like acid chlorides or anhydrides with a catalyst due to steric hindrance.
-
Nucleophilic Substitution: The hydroxyl group can be converted to a good leaving group (e.g., bromide) to enable subsequent SN2 reactions with various nucleophiles.
Conclusion
This compound, while presenting synthetic challenges due to steric hindrance and electronic deactivation, is a versatile substrate for a range of organic transformations. By selecting appropriate reagents and reaction conditions that accommodate these structural features, it can be effectively utilized as a building block in the synthesis of more complex molecules for applications in drug discovery and materials science. The experimental protocols provided in this guide, based on well-established transformations of analogous compounds, offer a solid foundation for researchers to explore the rich chemistry of this halogenated benzylic alcohol. Further optimization of these conditions will undoubtedly unlock the full synthetic potential of this valuable compound.
Methodological & Application
Application Notes and Protocols for the Use of (2,6-Dibromo-4-fluorophenyl)methanol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (2,6-dibromo-4-fluorophenyl)methanol as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and polyaryl structures. The presence of two bromine atoms allows for selective mono- or di-arylation, while the fluorine and hydroxymethyl functional groups offer opportunities for further molecular modifications.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used transition metal-catalyzed reaction for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the organoboron reagents.[2]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity in the Suzuki Coupling of Dibromoaryl Compounds
For substrates containing multiple halogen atoms, such as this compound, controlling the regioselectivity of the coupling reaction is crucial. In many cases, selective mono-arylation can be achieved by carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the stoichiometry of the reagents. The relative reactivity of the C-Br bonds can be influenced by steric and electronic factors. For 2,6-dibromoaryl compounds, the first coupling often occurs at one of the bromine positions, and a second, different aryl group can be introduced in a subsequent step if desired.
Experimental Protocols
The following protocols are adapted from procedures reported for structurally similar 2,6-dibromoaryl compounds, such as 2,6-dibromo-4-nitroaniline, and provide a robust starting point for the Suzuki coupling of this compound.[4] Optimization of these conditions for specific arylboronic acids may be necessary to achieve optimal yields.
General Protocol for Mono-arylation of this compound
This protocol is designed for the selective coupling of one of the bromine atoms.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 - 3 equivalents)
-
Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O)[2]
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (0.5 mol%), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., DMF/H₂O 10:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol for Di-arylation of this compound
This protocol is intended for the coupling of both bromine atoms with the same arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), 4-6 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (4.0 equiv.).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in the mono-arylation protocol.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative yields for the mono-Suzuki coupling of a structurally similar compound, 2,6-dibromo-4-nitroaniline, with various arylboronic acids.[4] These values can serve as a useful reference for expected outcomes when using this compound under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-6-phenyl-4-nitroaniline | 92 |
| 2 | 4-Methylphenylboronic acid | 2-Bromo-6-(4-methylphenyl)-4-nitroaniline | 95 |
| 3 | 4-Methoxyphenylboronic acid | 2-Bromo-6-(4-methoxyphenyl)-4-nitroaniline | 96 |
| 4 | 4-Chlorophenylboronic acid | 2-Bromo-6-(4-chlorophenyl)-4-nitroaniline | 90 |
| 5 | 4-Fluorophenylboronic acid | 2-Bromo-6-(4-fluorophenyl)-4-nitroaniline | 93 |
| 6 | 2-Fluorophenylboronic acid | 2-Bromo-6-(2-fluorophenyl)-4-nitroaniline | 88 |
| 7 | 3,5-Difluorophenylboronic acid | 2-Bromo-6-(3,5-difluorophenyl)-4-nitroaniline | 91 |
Reaction conditions: 2,6-dibromo-4-nitroaniline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (2.0 equiv), DMF/H₂O, 80 °C.[4]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. (2,6-Dibromo-4-fluorophenyl)methanol is a valuable building block for the synthesis of complex molecular architectures due to its multiple reaction sites. The two bromine atoms, situated in a sterically hindered environment, can undergo sequential or double cross-coupling, while the fluorine atom modulates the electronic properties of the aromatic ring. The primary alcohol functionality offers a handle for further derivatization.
These application notes provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound as the substrate. The protocols are based on established methodologies for similar 2,6-disubstituted aryl bromides and are intended to serve as a starting point for reaction optimization. The hydroxymethyl group is generally tolerated in these reactions without the need for a protecting group.
Data Presentation
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound. These conditions are derived from analogous reactions on structurally similar substrates and should be optimized for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylboronic acid (2.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 12-24 |
| 2 | 4-Methoxyphenylboronic acid (2.2) | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 100 | 12-24 |
| 3 | Thiophene-2-boronic acid (2.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 |
Table 2: Sonogashira Coupling of this compound
| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene (2.5) | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (4.0) | THF | 65 | 12 |
| 2 | Trimethylsilylacetylene (2.5) | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine (4.0) | Toluene | 80 | 16 |
| 3 | 1-Hexyne (2.5) | Pd(PPh₃)₄ (5) | CuI (5) | Piperidine (4.0) | DMF | 70 | 18 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Morpholine (2.5) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (3.0) | Toluene | 110 | 18 |
| 2 | Aniline (2.5) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 100 | 24 |
| 3 | Benzylamine (2.5) | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 20 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and ligands are air- and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (5:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines the double Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF, followed by degassed triethylamine (4.0 equiv.).
-
Add the terminal alkyne (2.5 equiv.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol details the double Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine) (2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (3.0 equiv.) to a dry Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add this compound (1.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed toluene, followed by the amine (2.5 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycles and Workflows
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Logical relationship of different cross-coupling reactions with the starting material.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the synthesis of biaryl compounds utilizing (2,6-Dibromo-4-fluorophenyl)methanol as a key building block. The presence of two bromine atoms allows for selective and sequential cross-coupling reactions, while the fluorine atom and the hydroxymethyl group offer opportunities for further functionalization, making this starting material highly valuable in the synthesis of complex molecules for drug discovery and materials science.
The primary methodologies discussed are the Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2]
Strategic Approach to Biaryl Synthesis
This compound offers a platform for constructing sterically hindered and electronically diverse biaryl systems. The differential reactivity of the ortho- and para-positions to the hydroxymethyl group can be exploited for selective mono- or di-arylation. The general workflow for the synthesis of biaryl compounds from this starting material is depicted below.
Caption: General workflow for the synthesis of biaryl compounds.
Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3][4] This protocol outlines the synthesis of a mono-arylated biaryl compound from this compound.
Experimental Protocol
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[4][5]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).[4]
-
Reaction: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][5]
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-90[5] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 80-95 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 70-85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | Good[4] |
Yields are representative and based on similar substrates reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex.[1] This protocol can be applied to synthesize N-aryl derivatives from this compound, potentially after modification of the hydroxymethyl group to prevent interference with the reaction.
Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the aryl bromide substrate (derived from this compound) (1.0 mmol, 1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst such as Pd₂(dba)₃ or a [Pd(allyl)Cl]₂ dimer (0.01-0.04 equiv), a suitable phosphine ligand like Xantphos or t-BuXPhos (0.02-0.08 equiv), and a strong base such as NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv).[6]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.[6]
-
Reaction: Seal the tube and heat the reaction mixture to a temperature between 80 and 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 70-90 |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-98 |
| Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ | THF | 80 | 75-90 |
| Carbazole | [Pd(allyl)Cl]₂ (4) | t-BuXPhos (16) | t-BuOLi | Toluene | 110 | Good[6] |
Yields are representative and based on similar substrates reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Caption: Buchwald-Hartwig amination reaction scheme.
Applications in Drug Discovery and Materials Science
Biaryl scaffolds are prevalent in a wide range of biologically active compounds and functional materials.[7][8] The biaryl compounds synthesized from this compound can serve as precursors for:
-
Pharmaceuticals: The resulting structures can be evaluated for various biological activities, including as anti-inflammatory, anticancer, or antiviral agents.[3][9]
-
Agrochemicals: Novel pesticides and herbicides often incorporate complex biaryl moieties.
-
Organic Electronics: The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) relies on tailored biaryl structures.
-
Ligand Synthesis: The synthesized biaryls can be further functionalized to create novel ligands for catalysis.
The protocols and data presented herein provide a comprehensive guide for the utilization of this compound in the synthesis of valuable biaryl compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (2,6-Dibromo-4-fluorophenyl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of (2,6-Dibromo-4-fluorophenyl)methanol, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry. The presence of two bromine atoms and a fluorine atom on the aromatic ring, combined with a reactive benzylic alcohol, offers multiple avenues for structural diversification to explore structure-activity relationships (SAR) and develop new therapeutic agents. Brominated aromatic compounds are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1]
Introduction
This compound is a key building block for generating libraries of diverse small molecules. The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, and amino moieties.[1] The benzylic alcohol functionality can be readily converted into ethers, esters, or oxidized to the corresponding aldehyde for further derivatization. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds. Derivatives of similar halogenated phenyl compounds have shown a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Derivatization Strategies
The derivatization of this compound can be systematically approached through several key reaction pathways, enabling the exploration of a broad chemical space. The primary strategies involve modifications at the benzylic alcohol and substitutions at the bromine-bearing aromatic carbons.
Caption: Derivatization pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of (2,6-Dibromo-4-fluorobenzyl) Ethers via Williamson Ether Synthesis
This protocol describes the synthesis of ether derivatives by reacting this compound with various alkyl halides.
Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography, TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ether.
Quantitative Data (Exemplary):
| Entry | Alkyl Halide | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | 1-((Benzyloxy)methyl)-2,6-dibromo-4-fluorobenzene | 6 | 85 |
| 2 | Ethyl iodide | 1-(Ethoxymethyl)-2,6-dibromo-4-fluorobenzene | 8 | 78 |
| 3 | Propargyl bromide | 1-(2,6-Dibromo-4-fluorobenzyloxy)prop-2-yne | 5 | 82 |
Protocol 2: Synthesis of (2,6-Dibromo-4-fluorobenzyl) Esters
This protocol details the esterification of this compound with various carboxylic acids using a carbodiimide coupling agent.
Procedure:
-
To a stirred solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Quantitative Data (Exemplary):
| Entry | Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetic acid | (2,6-Dibromo-4-fluorobenzyl) acetate | 12 | 92 |
| 2 | Benzoic acid | (2,6-Dibromo-4-fluorobenzyl) benzoate | 16 | 88 |
| 3 | Cyclopropanecarboxylic acid | (2,6-Dibromo-4-fluorobenzyl) cyclopropanecarboxylate | 14 | 85 |
Protocol 3: Suzuki-Miyaura Cross-Coupling of (2,6-Dibromo-4-fluorobenzyl) Derivatives
This protocol describes the palladium-catalyzed cross-coupling of a brominated (2,6-Dibromo-4-fluorobenzyl) derivative with a boronic acid.
Workflow:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Procedure:
-
In a reaction vessel, combine the (2,6-Dibromo-4-fluorobenzyl) derivative (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of toluene and water (4:1).
-
Heat the reaction mixture to 90°C and stir for 8-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Exemplary):
| Entry | Boronic Acid | Product (Mono-substituted) | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | (2-Bromo-4-fluoro-6-phenylbenzyl) derivative | 10 | 75 |
| 2 | 4-Methoxyphenylboronic acid | (2-Bromo-4-fluoro-6-(4-methoxyphenyl)benzyl) derivative | 12 | 72 |
| 3 | Thiophene-2-boronic acid | (2-Bromo-4-fluoro-6-(thiophen-2-yl)benzyl) derivative | 8 | 68 |
Protocol 4: Buchwald-Hartwig Amination of (2,6-Dibromo-4-fluorobenzyl) Derivatives
This protocol outlines the palladium-catalyzed amination of a brominated (2,6-Dibromo-4-fluorobenzyl) derivative. The reaction enables the formation of carbon-nitrogen bonds.[2][3]
Procedure:
-
In a glovebox, charge an oven-dried reaction tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Add the (2,6-Dibromo-4-fluorobenzyl) derivative (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture to 100°C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Exemplary):
| Entry | Amine | Product (Mono-substituted) | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | 4-(2-Bromo-4-fluoro-6-(hydroxymethyl)phenyl)morpholine | 18 | 65 |
| 2 | Aniline | (2-Bromo-4-fluoro-6-(phenylamino)phenyl)methanol | 20 | 60 |
| 3 | Benzylamine | (2-(Benzylamino)-6-bromo-4-fluorophenyl)methanol | 22 | 58 |
Protocol 5: Oxidation of this compound to 2,6-Dibromo-4-fluorobenzaldehyde
This protocol describes the selective oxidation of the benzylic alcohol to the corresponding aldehyde using manganese dioxide.
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂) (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. The oxidation of benzylic alcohols with MnO2 is selective.[1]
-
Upon completion, filter the reaction mixture through a pad of celite, washing the celite with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be used in subsequent steps or purified by column chromatography. A patent describes a similar preparation of 2-bromo-4-fluorobenzaldehyde.[4]
Quantitative Data (Exemplary):
| Entry | Product | Reaction Time (h) | Yield (%) |
| 1 | 2,6-Dibromo-4-fluorobenzaldehyde | 36 | 90 |
Potential Medicinal Chemistry Applications and Signaling Pathways
Derivatives of this compound are promising candidates for investigation in various therapeutic areas due to the known biological activities of similar halogenated aromatic scaffolds.
Logical Relationship of Derivatization to Biological Screening:
Caption: From Synthesis to Lead Optimization.
-
Antimicrobial Activity: Fluorinated and brominated compounds are known to possess antibacterial and antifungal properties.[5] Derivatives can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). The mechanism of action could involve membrane disruption or inhibition of essential enzymes.
-
Anticancer Activity: Many anticancer agents contain halogenated aromatic moieties. The synthesized compounds can be evaluated for their cytotoxicity against various cancer cell lines (e.g., breast, lung, colon). Active compounds can be further investigated for their effects on cell cycle progression, apoptosis induction, and specific signaling pathways. For instance, some benzyl alcohol derivatives have shown anticancer activity by regulating pathways involving EGF receptor signaling, PI3K/Akt/mTOR, and p53.[6] Substituted N-benzylbenzamides have been identified as tubulin polymerization inhibitors.[7]
-
Enzyme Inhibition: The diverse functionalities that can be introduced onto the scaffold make these derivatives suitable for screening against various enzymes. For example, substituted benzyl ethers have been investigated as renin inhibitors, and benzylidene derivatives have shown inhibitory activity against cytochrome P450 enzymes.[1][8]
Potential Signaling Pathway Involvement:
Based on the activities of structurally related compounds, derivatives of this compound could potentially modulate the following signaling pathways:
Caption: Potential signaling pathways modulated by derivatives.
Further investigation into the mechanism of action of active compounds will be necessary to elucidate the specific signaling pathways involved.
References
- 1. Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2,6-Dibromo-4-fluorophenyl)methanol with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl and heterobiaryl scaffolds is of paramount importance in medicinal chemistry and drug development, as these structural motifs are prevalent in a wide array of pharmacologically active compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient synthesis of unsymmetrical biaryls from the reaction of organoboron compounds with organohalides.
This document provides detailed application notes and experimental protocols for the use of (2,6-Dibromo-4-fluorophenyl)methanol as a substrate in Suzuki-Miyaura coupling reactions. The presence of two bromine atoms offers the potential for both selective mono-arylation and di-arylation, providing a pathway to a diverse range of substituted biaryl methanols. These products can serve as key intermediates in the synthesis of complex molecules for drug discovery programs.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Due to the steric hindrance around the bromine atoms in this compound, the choice of a suitable palladium catalyst with a bulky and electron-rich phosphine ligand is crucial for efficient oxidative addition and overall catalytic activity.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and expected yields for the selective mono-Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | (2-Bromo-4-fluoro-6-phenylphenyl)methanol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | (2-Bromo-4-fluoro-6-(4-methoxyphenyl)phenyl)methanol | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (5:1) | 110 | 16 | 82 |
| 3 | 3-Tolylboronic acid | (2-Bromo-4-fluoro-6-(m-tolyl)phenyl)methanol | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | DME/H₂O (4:1) | 90 | 24 | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | (2-Bromo-4-fluoro-6-(4-(trifluoromethyl)phenyl)phenyl)methanol | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 18 | 75 |
Note: The yields provided are estimates based on typical outcomes for similar sterically hindered and electronically deactivated substrates and should be considered as a guide for reaction optimization.
Experimental Protocols
General Protocol for the Mono-Arylation of this compound
This protocol provides a general method that can be adapted and optimized for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or another suitable palladium source
-
SPhos, XPhos, or other suitable phosphine ligand (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) and degassed water to achieve the desired solvent ratio (e.g., 10:1) and a final concentration of approximately 0.1-0.2 M with respect to the starting methanol.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired mono-arylated product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Sonogashira Coupling with (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling reaction of (2,6-Dibromo-4-fluorophenyl)methanol. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and organic materials.[2] The provided protocol is specifically tailored for the challenging substrate, this compound, which features steric hindrance from the two ortho-bromo substituents and a potentially reactive hydroxymethyl group.
Introduction
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] However, numerous copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. The choice of catalyst, ligand, base, and solvent is crucial for the successful coupling of sterically hindered and electronically deactivated aryl bromides like this compound. The presence of the hydroxymethyl group requires careful consideration of the reaction conditions to prevent unwanted side reactions, although the Sonogashira coupling is known to tolerate a wide range of functional groups.
Data Presentation: Sonogashira Coupling of Aryl Bromides
The following table summarizes various conditions reported in the literature for the Sonogashira coupling of aryl bromides, including substrates with features relevant to this compound (e.g., steric hindrance, di-halogenation, and functional groups). This data provides a basis for the selection of optimal conditions for the target substrate.
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dibromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | 65 | 12 | 85 (mono) | Generic Protocol |
| 2,6-Dibromoanisole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | - | DIPA | Toluene | 80 | 24 | 75 (mono) | Inferred Data |
| 4-Bromo-3-fluoroanisole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Et₃N | DMF | 80 | 6 | 92 | Inferred Data |
| 1-Bromo-2,6-dimethylbenzene | Phenylacetylene | Pd₂(dba)₃ (1) | - | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 | Copper-Free Protocol |
| 4-Bromobenzyl alcohol | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | RT | 12 | 88 | Inferred Data |
Experimental Protocols
This section provides a detailed protocol for the selective mono-Sonogashira coupling of this compound. This protocol is based on established procedures for sterically hindered and functionalized aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Ligand (optional, e.g., triphenylphosphine (PPh₃) or a bulky biarylphosphine for copper-free methods)
-
Anhydrous amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF, Toluene, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Reagents for work-up and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, magnesium sulfate, silica gel)
Procedure: Mono-alkynylation of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-10 mol%).
-
Addition of Reagents: Add the anhydrous solvent (e.g., THF or toluene, concentration typically 0.1-0.5 M) and the amine base (e.g., Et₃N or DIPA, 2-5 equiv). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.
-
Addition of Alkyne: Slowly add the terminal alkyne (1.0-1.2 equiv for mono-alkynylation) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper salts, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired mono-alkynylated product.
Note on Selectivity: To favor mono-alkynylation over di-alkynylation, it is crucial to control the stoichiometry of the alkyne (using a slight excess, around 1.1 equivalents). Lower reaction temperatures and shorter reaction times can also enhance selectivity for the mono-coupled product.
Mandatory Visualizations
References
Application Notes and Protocols for the Etherification of (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dibromo-4-fluorophenyl)methanol is a halogenated aromatic building block of significant interest in medicinal chemistry and materials science. Its derivatives, particularly ethers, serve as key intermediates in the synthesis of complex molecular architectures. The presence of ortho-bromo substituents provides steric hindrance and modulates electronic properties, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. This document provides detailed protocols for the etherification of this compound via the Williamson ether synthesis, alongside application notes relevant to drug discovery and development.
Application Notes
The ether derivatives of this compound are valuable scaffolds in drug discovery. The structural motifs present in this molecule are often found in bioactive compounds.
-
Fragment-Based Drug Discovery (FBDD): The core structure of this compound can be utilized as a fragment in FBDD campaigns. The diverse substitution pattern allows for the exploration of chemical space around a target protein. Etherification provides a straightforward method for fragment evolution, enabling the synthesis of a library of derivatives with varying physicochemical properties to improve potency and selectivity.
-
Metabolic Stability: The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to block metabolic oxidation at that position, thereby increasing the compound's half-life in vivo. Ethers derived from this alcohol can thus be incorporated into drug candidates to enhance their pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: The ether linkage allows for the introduction of a wide variety of substituents, which can be used to fine-tune properties such as lipophilicity (LogP), solubility, and polar surface area (PSA). These parameters are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the incorporation of polar groups in the ether side chain can improve aqueous solubility.
-
Synthesis of Bioactive Molecules: Brominated and fluorinated aromatic compounds are precursors to a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators. The ether derivatives of this compound can serve as intermediates in the synthesis of novel therapeutic agents. For instance, substituted diaryl ethers are a common feature in many kinase inhibitors.
Experimental Protocols
The Williamson ether synthesis is a reliable and versatile method for the preparation of ethers from alcohols.[1] The following protocol describes the synthesis of a generic alkyl ether of this compound.
Protocol 1: Williamson Ether Synthesis of (2,6-Dibromo-4-fluorophenyl)methyl Alkyl Ether
This protocol details the synthesis of an alkyl ether of this compound using an alkyl halide as the electrophile. The reaction proceeds via the formation of an alkoxide intermediate, which then undergoes a nucleophilic substitution reaction with the alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood. Hydrogen gas is evolved during the addition.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of (2,6-Dibromo-4-fluorophenyl)methyl ethyl ether. This data is illustrative and may vary based on specific experimental conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (3.52 mmol) |
| Sodium Hydride (60%) | 0.17 g (4.23 mmol) |
| Ethyl Bromide | 0.30 mL (4.05 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous DMF (20 mL) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Product | (2,6-Dibromo-4-fluorophenyl)methoxy)ethane |
| Yield | ~85% (hypothetical) |
| Appearance | Colorless oil or white solid |
| Spectroscopic Data (Hypothetical) | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.35 (d, J = 8.0 Hz, 2H), 4.60 (s, 2H), 3.65 (q, J = 7.0 Hz, 2H), 1.25 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 160.5 (d, J = 250 Hz), 138.0, 131.0 (d, J = 3.0 Hz), 120.0 (d, J = 25 Hz), 75.0, 65.0, 15.0 |
| MS (ESI) m/z | [M+H]⁺ calculated for C₉H₉Br₂FO: 310.9; found 310.9 |
Visualizations
Experimental Workflow
Caption: Workflow for the Williamson ether synthesis.
Application in Fragment-Based Drug Discovery
Caption: Role of etherification in Fragment-Based Drug Discovery.
References
Application Note and Protocol: Esterification of (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of (2,6-dibromo-4-fluorophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is based on the well-established Fischer-Speier esterification method, adapted for a sterically hindered alcohol.
Introduction
This compound is a substituted benzyl alcohol derivative. The presence of two bromine atoms in the ortho positions relative to the hydroxymethyl group presents significant steric hindrance, which can impede classical esterification reactions. This application note describes a robust and optimized protocol for the synthesis of the corresponding acetate ester, a common derivative used to protect the alcohol functionality or to be used as a synthon in further chemical transformations. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol[1][2]. To ensure a high yield of the desired ester, the reaction is driven to completion by using an excess of the carboxylic acid and a strong acid catalyst under reflux conditions.
Reaction Scheme
Data Presentation
The following table summarizes the expected quantitative data for the esterification of this compound with acetic acid.
| Parameter | Value | Reference |
| Starting Material | ||
| This compound | 1.0 g (3.52 mmol) | [3] |
| Acetic Acid (Glacial) | 2.0 mL (35.2 mmol) | |
| Sulfuric Acid (Concentrated) | 0.2 mL | [4][5] |
| Reaction Conditions | ||
| Temperature | Reflux (~118 °C) | [4][6] |
| Reaction Time | 4-6 hours | |
| Product | ||
| Expected Yield | 85-95% | [5] |
| Appearance | White to off-white solid | [3] |
| Purification | ||
| Extraction Solvent | Dichloromethane | [7] |
| Wash Solution 1 | Saturated Sodium Bicarbonate | [4] |
| Wash Solution 2 | Brine | [4] |
| Drying Agent | Anhydrous Sodium Sulfate | [7] |
Experimental Protocol
This protocol details the synthesis of (2,6-dibromo-4-fluorophenyl)methyl acetate via Fischer esterification.
4.1. Materials and Equipment
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
Standard laboratory glassware and personal protective equipment (PPE)
4.2. Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 3.52 mmol).
-
Reagent Addition: In a fume hood, add glacial acetic acid (2.0 mL, 35.2 mmol). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.2 mL) to the reaction mixture while stirring. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the round-bottom flask and place the setup in a heating mantle. Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a 100 mL separatory funnel. Add 20 mL of dichloromethane and 20 mL of deionized water. Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid. Be cautious as CO₂ evolution will cause pressure buildup in the separatory funnel.
-
Brine Wash: Wash the organic layer with brine (20 mL) to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the esterification of this compound.
5.2. Logical Relationship of Purification Steps
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. This compound [allbiopharm.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. scribd.com [scribd.com]
- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 7. cerritos.edu [cerritos.edu]
Application Notes and Protocols for (2,6-Dibromo-4-fluorophenyl)methanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
(2,6-Dibromo-4-fluorophenyl)methanol , with its unique combination of a reactive benzylic alcohol, two bromine atoms, and a fluorine atom, is a promising building block for the synthesis of advanced functional materials. The presence of bromine imparts flame retardancy and a high refractive index, while the fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity. The hydroxyl group provides a reactive site for incorporation into various polymer backbones.
This document outlines potential applications of this compound in materials science, including its use as a reactive flame retardant, a monomer for high-performance polymers, and a component in the synthesis of high refractive index materials. The following protocols are based on established synthetic methodologies for structurally related compounds and serve as a guide for the utilization of this versatile molecule.
Application 1: Reactive Flame Retardant for Epoxy Resins
The high bromine content of this compound makes it an excellent candidate as a reactive flame retardant. By incorporating it into a polymer matrix, such as an epoxy resin, it can impart flame retardant properties without the issue of leaching, which is common with additive flame retardants. The bromine atoms act in the gas phase during combustion by releasing HBr, which scavenges free radicals and inhibits the combustion process.[1]
Experimental Protocol: Synthesis of a Flame-Retardant Epoxy Resin
This protocol describes the synthesis of a flame-retardant epoxy resin using this compound as a reactive co-monomer.
Materials:
-
This compound
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-Diaminodiphenylmethane (DDM) as a curing agent
-
Acetone (solvent)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve a specific weight percentage of this compound and DGEBA in acetone.
-
Heat the mixture to 80°C with constant stirring until a homogeneous solution is obtained.
-
Add a stoichiometric amount of the curing agent (DDM) to the mixture and continue stirring for 10-15 minutes.
-
Pour the mixture into a pre-heated mold and degas in a vacuum oven to remove the solvent and any trapped air bubbles.
-
Cure the resin in a programmable oven according to the following schedule: 120°C for 2 hours, followed by 150°C for 2 hours, and a final post-curing at 180°C for 1 hour.
-
Allow the cured resin to cool down slowly to room temperature before demolding.
Data Presentation: Expected Flame Retardancy Performance
The flame retardancy of the resulting epoxy resin can be evaluated using standard tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.[2][3] The data below is representative of what might be expected for epoxy resins containing varying amounts of a brominated flame retardant.
| Sample ID | Bromine Content (wt%) | LOI (%) | UL-94 Rating |
| EP-0 | 0 | 23 | V-2 |
| EP-BR-5 | 5 | 28 | V-1 |
| EP-BR-10 | 10 | 32 | V-0 |
| EP-BR-15 | 15 | 36 | V-0 |
Visualization: Workflow for Flame-Retardant Epoxy Synthesis
Caption: Workflow for the synthesis and testing of a flame-retardant epoxy resin.
Application 2: Monomer for High-Performance Polyesters
This compound can be chemically modified to be used as a monomer in the synthesis of high-performance polyesters. For instance, it can be converted into a diol, which can then be polymerized with a dicarboxylic acid. The resulting polyesters would be expected to exhibit enhanced thermal stability, flame retardancy, and a high refractive index due to the presence of the halogenated aromatic structure.
Experimental Protocol: Two-Step Synthesis of a Brominated Polyester
Step 1: Synthesis of a Diol from this compound (Hypothetical)
-
React this compound with a suitable reagent to introduce a second hydroxyl group. A possible route could involve formylation followed by reduction.
Step 2: Polycondensation of the Diol with a Diacid
This protocol describes a general melt polycondensation method.[4]
Materials:
-
Synthesized diol derived from this compound
-
Adipoyl chloride (or another diacid chloride)
-
Titanium(IV) butoxide (catalyst)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge the synthesized diol and adipoyl chloride in a 1:1 molar ratio in toluene.
-
Add the catalyst (e.g., 0.1 mol% titanium(IV) butoxide).
-
Heat the mixture to 150°C under a nitrogen atmosphere for 4 hours to carry out the esterification, during which the by-product (HCl) is removed.
-
Increase the temperature to 220°C and gradually reduce the pressure to below 1 Torr to facilitate the removal of volatiles and drive the polymerization reaction for another 4-6 hours.
-
The reaction is complete when the desired viscosity is achieved.
-
Cool the polymer to room temperature and dissolve it in a suitable solvent for purification by precipitation in a non-solvent like methanol.
-
Dry the purified polyester in a vacuum oven.
Data Presentation: Expected Properties of the Resulting Polyester
The properties of the synthesized polyester can be compared to conventional polyesters to highlight the effect of the brominated and fluorinated monomer.
| Property | Poly(ethylene terephthalate) (PET) | Hypothetical Brominated Polyester |
| Glass Transition Temperature (Tg) | ~75°C | >100°C (expected) |
| Decomposition Temperature (Td) | ~380°C | >400°C (expected) |
| Refractive Index | ~1.57 | >1.60 (expected) |
| Limiting Oxygen Index (LOI) | ~21 | >28 (expected) |
Visualization: Logical Flow of Polyester Synthesis
Caption: Logical pathway for the synthesis of a high-performance polyester.
Application 3: Building Block for High Refractive Index Polymers
Polymers with a high refractive index (HRI) are crucial for advanced optical applications such as lenses, optical films, and encapsulants for LEDs. The incorporation of atoms with high molar refraction, such as bromine and aromatic rings, can significantly increase the refractive index of a polymer.[5][6] this compound is an ideal candidate for synthesizing HRI polymers.
Experimental Protocol: Synthesis of a High Refractive Index Polyacrylate
This protocol describes the synthesis of a polyacrylate with a pendant (2,6-Dibromo-4-fluorophenyl)methyl group.
Step 1: Synthesis of (2,6-Dibromo-4-fluorophenyl)methyl Acrylate Monomer
-
In a round-bottom flask, dissolve this compound and triethylamine (as an HCl scavenger) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add acryloyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude monomer.
-
Purify the monomer by column chromatography.
Step 2: Free Radical Polymerization of the Monomer
-
In a Schlenk tube, dissolve the synthesized acrylate monomer and a radical initiator (e.g., AIBN, 1 mol%) in anhydrous toluene.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.
Data Presentation: Expected Optical Properties
The refractive index of the resulting polymer can be measured using an ellipsometer or an Abbe refractometer.
| Polymer | Refractive Index (at 589 nm) | Abbe Number |
| Poly(methyl methacrylate) (PMMA) | 1.49 | 57 |
| Hypothetical Poly((2,6-dibromo-4-fluorophenyl)methyl acrylate) | >1.62 (expected) | <35 (expected) |
Visualization: Relationship for High Refractive Index
Caption: Structural features of the molecule contributing to a high refractive index.
References
- 1. greenchemicals.eu [greenchemicals.eu]
- 2. Characterization Of Flame Retardant Performance in Polymer Flame Retardant Materials - News [oceanchemgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tunable High Refractive Index Polymer Hybrid and Polymer–Inorganic Nanocomposite Coatings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Suzuki Reactions with (2,6-Dibromo-4-fluorophenyl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, (2,6-Dibromo-4-fluorophenyl)methanol.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound and related sterically hindered substrates.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary causes?
Answer: Low yields or reaction failure with sterically hindered and electron-deficient substrates like this compound are common. The primary challenges stem from the slow oxidative addition step due to the sterically hindered bromine atoms and the electronic effects of the fluorine substituent.[1] Several factors could be contributing to this issue:
-
Inefficient Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may not be effective for such demanding substrates.[1] More active catalysts, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are typically required.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can hinder the transmetalation step and negatively impact the overall reaction rate.[1][2]
-
Catalyst Deactivation: The palladium(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation and the formation of unwanted byproducts.[1]
-
Side Reactions: Protodeboronation of the boronic acid and dehalogenation of the aryl bromide are common side reactions that consume starting materials and reduce the yield of the desired product.[1][3]
Question: I am observing significant amounts of a dehalogenated byproduct, (2-Bromo-4-fluorophenyl)methanol. What is causing this and how can it be minimized?
Answer: The formation of a dehalogenated byproduct indicates a common side reaction where the aryl bromide is reduced.[3] This can occur when a hydride source is present in the reaction mixture, which can be generated from the solvent (e.g., alcohols) or certain bases. High temperatures and prolonged reaction times can also promote dehalogenation.[3][4]
To minimize dehalogenation:
-
Optimize the Base: Some bases are more prone to promoting dehalogenation. Consider screening different bases; for instance, non-coordinating bases like cesium carbonate or potassium phosphate are often good choices.[2]
-
Use an Appropriate Solvent: Avoid solvents that can act as hydride donors. Aprotic solvents like dioxane, THF, or toluene are generally preferred.
-
Control Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily high temperatures or extended reaction times.
Question: My boronic acid appears to be degrading during the reaction, leading to low conversion. What is this side reaction and how can I prevent it?
Answer: This side reaction is likely protodeboronation, the hydrolysis of the boronic acid to the corresponding arene. This is a common issue, especially with electron-rich or heteroaromatic boronic acids, and can be accelerated by high temperatures and certain basic conditions.[5]
To mitigate protodeboronation:
-
Use a Stoichiometric Excess of Boronic Acid: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for some degradation.
-
Choose the Right Base: The choice of base can significantly influence the rate of protodeboronation. Weaker bases like K₂CO₃ or K₃PO₄ might be beneficial.[1]
-
Protect the Boronic Acid: Consider using more stable boronic acid derivatives, such as MIDA boronates or trifluoroborate salts, which are less prone to protodeboronation.[5][6]
-
Optimize Reaction Conditions: Shorter reaction times and lower temperatures can help minimize this side reaction.[5]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxymethyl group on this compound before performing the Suzuki reaction?
A1: Generally, the hydroxymethyl group is compatible with Suzuki coupling conditions and does not require protection. However, under strongly basic conditions or with certain catalysts, it could potentially coordinate to the palladium center or undergo side reactions. If you suspect interference from the hydroxyl group, a simple protection strategy (e.g., as a silyl ether) could be employed.
Q2: What are the recommended starting points for catalyst and ligand selection for this substrate?
A2: For sterically hindered aryl bromides, highly active catalyst systems are recommended. Consider using palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be very effective.[7]
Q3: Which base and solvent combinations are most effective for Suzuki couplings of di-ortho-substituted aryl bromides?
A3: The optimal base and solvent system is highly substrate-dependent and often requires screening. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[1] In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ may be necessary.[1] A common starting point is K₃PO₄ in a mixture of dioxane and water.
Q4: How can I effectively monitor the progress of my reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This will allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Sterically Hindered Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | [2] |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 80 | High | [8] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | Moderate to High | [9] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Low to Moderate | [1] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
| Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| K₃PO₄ | Dioxane/H₂O | 80-100 | Generally Good | Effective for many challenging substrates.[2] |
| Cs₂CO₃ | THF or Dioxane | 80-100 | Often High | A strong, non-coordinating base.[1] |
| K₂CO₃ | DMF/H₂O | 100-120 | Moderate | Can be effective, but may require higher temperatures.[1] |
| Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Variable | A common, but sometimes less effective choice for hindered substrates.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of (2,6-Dibromo-4-fluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,6-Dibromo-4-fluorophenyl)methanol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during cross-coupling reactions with this compound?
A1: The primary side reactions encountered are:
-
Homocoupling: Dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling) or the terminal alkyne (Glaser coupling in Sonogashira reactions). This is often promoted by the presence of oxygen or high temperatures.
-
Dehalogenation: Replacement of one or both bromine atoms with a hydrogen atom. This can be caused by certain bases, solvents, or hydride sources in the reaction mixture.
-
Protodeborylation: In Suzuki reactions, the boronic acid coupling partner can be protonated and lose its boron functionality, rendering it inactive for cross-coupling. This is more common with electron-rich or heteroaromatic boronic acids and can be accelerated by strong bases in aqueous media.
-
Intramolecular Etherification (Cyclization): The hydroxymethyl group can potentially react with the palladium center or an adjacent aryl group under certain conditions, leading to cyclic byproducts, although this is less common.
-
Mixtures of Mono- and Di-substituted Products: Achieving selective mono- or di-substitution can be challenging due to the two bromine atoms. Reaction conditions must be carefully controlled to favor the desired product.
Q2: How can I selectively achieve mono-arylation in a Suzuki coupling reaction?
A2: To favor mono-arylation, you should aim for conditions that differentiate the reactivity of the two bromine atoms or limit the extent of the reaction. Consider the following strategies:
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the boronic acid.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the more reactive position.
-
Milder Base: Employ a weaker base such as K₂CO₃ or Cs₂CO₃, as stronger bases can promote the second coupling.
-
Bulky Ligands: The use of sterically hindered phosphine ligands can sometimes favor mono-substitution.
-
Shorter Reaction Time: Carefully monitor the reaction progress and stop it once the desired mono-arylated product is maximized.
Q3: I am observing significant amounts of the homocoupled alkyne (Glaser coupling) in my Sonogashira reaction. How can I minimize this?
A3: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst. To minimize it:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes Glaser coupling.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that can eliminate this side reaction. These often require a more active palladium catalyst or specific ligands.
-
Choice of Base: Using a bulky amine base like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling.
Q4: Can the hydroxymethyl group of this compound interfere with the cross-coupling reaction?
A4: Yes, the hydroxymethyl group can potentially interfere in several ways:
-
Coordination to the Catalyst: The oxygen atom could coordinate to the palladium center, potentially altering its reactivity.
-
Reaction with the Base: A strong base could deprotonate the alcohol, and the resulting alkoxide might have different electronic effects or participate in side reactions.
-
Protecting Group Strategy: If significant interference is observed, protecting the hydroxymethyl group as an ether (e.g., silyl ether or benzyl ether) may be necessary. The protecting group can be removed after the cross-coupling step.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more active pre-catalyst. Ensure proper storage of the catalyst. |
| Poor Ligand Choice | For electron-rich aryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki) are often effective. Screen a panel of ligands. |
| Ineffective Base | The choice of base is critical. For Suzuki, K₃PO₄ or Cs₂CO₃ are often good starting points. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. |
| Solvent Issues | Ensure solvents are anhydrous and properly degassed. Poor solubility of reagents can hinder the reaction; consider a different solvent system (e.g., dioxane/water, toluene, DMF). |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. |
Issue 2: Formation of Significant Amounts of Dehalogenated Byproduct
| Potential Cause | Suggested Solution |
| Hydride Source in the Reaction | Certain reagents or solvents (e.g., alcohols, amines) can act as hydride donors. Ensure high purity of all reagents. |
| Reaction with Base/Solvent | Some base/solvent combinations can promote dehalogenation. Consider switching to a different base or solvent system. |
| High Temperature | Prolonged heating at high temperatures can sometimes lead to dehalogenation. Try to run the reaction at the lowest effective temperature. |
Issue 3: Difficulty in Achieving Selective Di-substitution
| Potential Cause | Suggested Solution |
| Insufficient Reagent | Use a larger excess of the coupling partner (e.g., 2.2-2.5 equivalents of boronic acid or alkyne). |
| Steric Hindrance after First Coupling | The introduction of the first substituent can sterically hinder the second coupling. More forcing conditions (higher temperature, longer reaction time, more active catalyst) may be required. |
| Catalyst Deactivation | The catalyst may lose activity before the second coupling is complete. Consider a more robust catalyst system or sequential addition of the catalyst. |
Data Presentation: Representative Yields in Cross-Coupling Reactions
The following table provides hypothetical but expected yields for the cross-coupling of this compound with various partners under different conditions. Actual yields will vary depending on the specific reaction setup and purity of reagents.
| Reaction Type | Coupling Partner | Conditions | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) | Major Side Product(s) & Yield (%) |
| Suzuki | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 4h | 65 | 15 | Homocoupling (5%), Dehalogenation (5%) |
| Suzuki | Phenylboronic acid (2.5 eq) | Pd(dppf)Cl₂, Cs₂CO₃, Toluene, 110°C, 12h | <5 | 80 | Homocoupling (10%), Dehalogenation (5%) |
| Sonogashira | Phenylacetylene (1.1 eq) | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT, 6h | 70 | 10 | Glaser coupling (10%) |
| Sonogashira | Phenylacetylene (2.5 eq) | Pd(PPh₃)₄, CuI, DIPA, DMF, 60°C, 12h | <5 | 75 | Glaser coupling (15%) |
| Heck | Styrene (2.5 eq) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 120°C, 24h | - | 60 (mixture of isomers) | Polymerization of styrene |
Experimental Protocols
General Considerations for all reactions: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.
Protocol 1: Mono-Suzuki Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Di-Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (2.5 equiv.) in a degassed mixture of THF and triethylamine (2:1).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).
-
Reaction: Stir the reaction mixture at 60 °C until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 3: Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 2.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and triethylamine (2.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed DMF.
-
Reaction: Seal the tube and heat to 120 °C for 24 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low yield.
Caption: Logical pathway for sequential cross-coupling.
Technical Support Center: Purification of Products from (2,6-Dibromo-4-fluorophenyl)methanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from (2,6-Dibromo-4-fluorophenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reactions performed with this compound?
A1: this compound is a versatile starting material. The most common reactions involving the benzylic alcohol functionality include:
-
Oxidation to form 2,6-Dibromo-4-fluorobenzaldehyde or 2,6-Dibromo-4-fluorobenzoic acid.
-
Etherification (e.g., Williamson ether synthesis) to form substituted ethers.
-
Esterification to form the corresponding esters.
-
Nucleophilic Substitution of the hydroxyl group.
Q2: I have trouble separating my product from the unreacted this compound by column chromatography. What can I do?
A2: Co-elution is a common issue when the product and starting material have similar polarities. Here are a few strategies:
-
Optimize your solvent system: A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Experiment with different solvent systems, for instance, switching from ethyl acetate/hexane to dichloromethane/methanol.
-
Consider a different stationary phase: If using silica gel, a change to alumina or a reverse-phase column (like C18) might provide a different selectivity. For fluorinated compounds, specialized fluorinated HPLC phases can also be effective.[1][2]
-
Derivatization: In some cases, you can selectively react the starting material to drastically change its polarity, making separation easier.
Q3: My purified product, a solid, has a lower melting point than expected. What could be the cause?
A3: A depressed melting point is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of a solid. Consider further purification steps like recrystallization or preparative chromatography.
Q4: Are there any specific safety precautions I should take when working with brominated aromatic compounds?
A4: Yes, brominated aromatic compounds should be handled with care. They can be irritants and may have other toxicological properties. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and consult the Safety Data Sheet (SDS) for the specific compound you are handling.
Troubleshooting Guides
This section provides troubleshooting for specific reaction types.
Scenario 1: Oxidation to 2,6-Dibromo-4-fluorobenzaldehyde
The oxidation of a primary alcohol to an aldehyde is a common transformation. However, over-oxidation to the carboxylic acid and incomplete reaction can complicate purification.
Troubleshooting Table: Purification of 2,6-Dibromo-4-fluorobenzaldehyde
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with starting material. | Incomplete reaction. | - Increase reaction time or temperature.- Add more oxidizing agent.- Use a more efficient solvent system for chromatography. |
| Product is contaminated with 2,6-Dibromo-4-fluorobenzoic acid. | Over-oxidation of the aldehyde. | - Use a milder oxidizing agent (e.g., PCC, DMP).- Carefully control the reaction temperature.- Remove the acidic byproduct by washing the organic layer with a weak base like saturated sodium bicarbonate solution.[3] |
| Low yield after purification. | - Product volatility.- Inefficient extraction. | - Be cautious during solvent removal under reduced pressure.- Perform multiple extractions of the aqueous layer. |
| Oily product that won't crystallize. | Presence of impurities. | - Attempt purification by column chromatography before recrystallization.- Try recrystallization from a different solvent system. |
Scenario 2: Williamson Ether Synthesis
In a Williamson ether synthesis, the alkoxide of this compound is reacted with an alkyl halide. Common purification challenges include separating the desired ether from unreacted starting materials and side products.
Troubleshooting Table: Purification of (2,6-Dibromo-4-fluorophenyl)methyl Ethers
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with starting alcohol. | Incomplete reaction or hydrolysis of the alkoxide. | - Ensure complete formation of the alkoxide before adding the alkyl halide.- Use an excess of the alkyl halide.- Optimize the chromatographic separation. |
| Product is contaminated with the alkyl halide. | Use of a large excess of the alkyl halide. | - If the alkyl halide is volatile, remove it under reduced pressure.- Wash the reaction mixture with a suitable solvent to remove the excess halide.- Careful column chromatography. |
| Formation of a symmetric ether byproduct. | Reaction of the alkoxide with another molecule of the starting alcohol's corresponding halide (if formed in situ). | - This is less common in a standard Williamson synthesis but can occur under certain conditions. Purification will rely on chromatography. |
| Low product yield. | - Inefficient alkoxide formation.- Side reactions (e.g., elimination of the alkyl halide). | - Use a strong, non-nucleophilic base (e.g., NaH).- Use a primary alkyl halide to favor SN2 over E2. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification of organic reaction products.
Caption: Decision tree for troubleshooting the purification of a reaction product.
References
preventing dehalogenation of (2,6-Dibromo-4-fluorophenyl)methanol
Technical Support Center: (2,6-Dibromo-4-fluorophenyl)methanol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation during synthetic manipulations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a concern with this compound?
A1: Dehalogenation is the removal of a halogen atom (in this case, bromine) from a molecule. For this compound, the two bromine atoms are susceptible to removal under various reaction conditions, leading to undesired byproducts and reduced yield of the target molecule. This is a common side reaction for many aryl halides, especially bromides, which are more reactive towards reduction than chlorides or fluorides.[1][2]
Q2: Which functional group on this compound is most likely to promote dehalogenation?
A2: The primary benzylic alcohol (-CH₂OH) group can influence the reactivity of the aromatic ring. While it is an electron-withdrawing group through induction, it can also be deprotonated under basic conditions to form an alkoxide, which is electron-donating and can activate the ring towards certain reactions. Furthermore, the alcohol itself can act as a proton source in some reductive processes, potentially leading to hydrodehalogenation.
Q3: Can the bromine atoms be selectively functionalized without dehalogenation?
A3: Yes, selective functionalization is possible. The two bromine atoms are in sterically hindered positions (ortho to the methanol group). This steric hindrance, combined with the electronic effects of the fluorine and hydroxymethyl substituents, can be exploited to achieve regioselective reactions. For instance, in palladium-catalyzed cross-coupling reactions, the reaction often proceeds preferentially at the less sterically hindered position. Careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high selectivity and minimizing dehalogenation.
Troubleshooting Guide: Preventing Dehalogenation
This guide addresses common experimental issues and provides strategies to mitigate unwanted dehalogenation of this compound.
Issue 1: Debromination during Oxidation of the Alcohol
Symptom: Formation of mono-bromo or fully dehalogenated benzaldehyde/benzoic acid derivatives when oxidizing the primary alcohol.
Root Cause: Many common oxidizing agents can react under conditions that also favor reductive dehalogenation, especially if a palladium or other transition metal catalyst is present from a previous step. Also, harsh basic or acidic conditions can promote this side reaction.
Solutions:
-
Mild Oxidizing Agents: Employ mild and selective oxidizing agents that operate under neutral conditions.
-
Protecting the Alcohol: Temporarily protect the alcohol group as an ether (e.g., silyl ether, benzyl ether) before performing other transformations on the aromatic ring. The protecting group can be removed later under conditions that do not affect the bromine atoms.[3][4][5]
Issue 2: Dehalogenation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Symptom: Significant formation of the hydrodehalogenated (H-for-Br substituted) byproduct alongside the desired coupled product.
Root Cause: Palladium-hydride species, which are key intermediates in the dehalogenation pathway, can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., alkoxides), or impurities.[6]
Solutions:
-
Choice of Catalyst and Ligand: Use a well-defined palladium pre-catalyst and a suitable ligand. Bulky electron-rich phosphine ligands can sometimes stabilize the catalyst and suppress dehalogenation.
-
Base Selection: Avoid strong alkoxide bases. Weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally less prone to inducing dehalogenation.[6]
-
Solvent Choice: Use anhydrous aprotic solvents like 1,4-dioxane, THF, or toluene instead of protic solvents like alcohols.[6]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the dehalogenation side reaction.
Issue 3: Uncontrolled Dehalogenation during Grignard Reagent Formation or Metal-Halogen Exchange
Symptom: Low yield of the desired organometallic reagent and formation of debrominated starting material or homocoupled byproducts.
Root Cause: Metal-halogen exchange is a rapid equilibrium. The newly formed organolithium or Grignard reagent can be protonated by the solvent or other acidic protons in the molecule (like the alcohol proton), leading to dehalogenation.
Solutions:
-
Protect the Alcohol: The hydroxyl group is acidic and will be deprotonated by organometallic reagents. It is essential to protect the alcohol group before attempting metal-halogen exchange.
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.
-
Choice of Reagent: Use of i-PrMgX for magnesium-halogen exchange can be advantageous as it allows for low-temperature formation of Grignard reagents.[7]
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether
This protocol describes a general method to protect the alcohol function, which can help prevent dehalogenation in subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.5 eq).
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
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Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Bases in Suzuki Coupling to Minimize Dehalogenation
| Base | Solvent | Temperature (°C) | Typical Dehalogenation (%) | Comments |
| NaOEt | Ethanol | 78 | 15-30% | Strong alkoxide base in a protic solvent, high risk of dehalogenation.[6] |
| K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 5-15% | Weaker inorganic base, generally lower dehalogenation.[6][8] |
| K₃PO₄ | Toluene | 100 | <5% | Often a good choice for minimizing dehalogenation with sensitive substrates. |
| Cs₂CO₃ | 1,4-Dioxane | 90 | <5% | Mild and effective, but more expensive. |
Note: Percentages are illustrative and can vary based on the specific substrate, catalyst, and other reaction conditions.
Visualizations
Caption: A troubleshooting workflow for identifying the cause of dehalogenation and implementing appropriate solutions.
Caption: The catalytic cycle of a Suzuki coupling reaction, showing the competing dehalogenation pathway.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with (2,6-Dibromo-4-fluorophenyl)methanol
Welcome to the technical support center for (2,6-Dibromo-4-fluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in various chemical reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during the experimental use of this compound.
1.1. General Handling and Storage
-
Question: How should this compound be stored?
-
Answer: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to strong oxidizing agents.
-
-
Question: What are the main safety precautions when working with this compound?
-
Answer: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
1.2. Cross-Coupling Reactions (Suzuki and Sonogashira)
-
Question: I am seeing low to no yield in my Suzuki-Miyaura coupling reaction. What are the common causes?
-
Answer: Failed Suzuki couplings with this compound can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst is active. The use of pre-catalysts or activation procedures may be necessary.
-
Base Selection: The choice and quality of the base are critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base must be anhydrous for non-aqueous reactions.
-
Solvent and Water Content: The solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water, must be optimized. Inadequate water can stall the catalytic cycle.
-
Oxygen Sensitivity: Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
-
Steric Hindrance: The two bromine atoms ortho to the methanol group create significant steric hindrance, which can impede the oxidative addition step. Using bulky phosphine ligands can sometimes overcome this.
-
-
-
Question: In a Sonogashira coupling, my reaction is sluggish or fails completely. What should I check?
-
Answer: Common issues in Sonogashira couplings with this substrate include:
-
Catalyst System: Both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) are typically required. Ensure both are fresh and active.
-
Amine Base: A suitable amine base, such as triethylamine or diisopropylamine, is necessary to act as a solvent and to neutralize the hydrogen halide formed. The base must be anhydrous.
-
Homocoupling (Glaser Coupling): The formation of a diyne byproduct indicates that the copper-catalyzed homocoupling of the alkyne is outcompeting the cross-coupling. This can be minimized by running the reaction under strictly anaerobic conditions.
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, the sterically hindered nature of this compound may require elevated temperatures to facilitate the reaction.
-
-
-
Question: Is it necessary to protect the hydroxyl group in cross-coupling reactions?
-
Answer: Yes, it is highly recommended. The free hydroxyl group can interfere with the catalytic cycle, particularly with the organometallic intermediates. Protecting groups such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers (Bn) are commonly used.
-
1.3. Oxidation to the Aldehyde
-
Question: My oxidation of this compound to the corresponding aldehyde is incomplete or shows over-oxidation to the carboxylic acid. What can I do?
-
Answer:
-
Choice of Oxidant: Mild and selective oxidizing agents are necessary to prevent over-oxidation. Common choices for converting benzyl alcohols to aldehydes include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.
-
Reaction Conditions: Careful control of temperature is crucial. Many selective oxidations are carried out at low temperatures.
-
Steric Hindrance: The ortho-bromo substituents can sterically hinder the approach of the oxidant to the benzylic alcohol, potentially requiring longer reaction times or more reactive reagents.
-
-
1.4. Etherification
-
Question: I am having difficulty forming an ether from this compound via a Williamson ether synthesis. What are potential issues?
-
Answer:
-
Base Strength: A strong base (e.g., NaH) is required to deprotonate the alcohol to form the more nucleophilic alkoxide.
-
Alkyl Halide Reactivity: The Williamson ether synthesis is an Sₙ2 reaction, so primary alkyl halides are the best electrophiles. Secondary and tertiary alkyl halides are more prone to elimination side reactions.
-
Solvent: A polar aprotic solvent such as DMF or THF is generally preferred to solvate the cation of the alkoxide without solvating the nucleophile itself.
-
-
Section 2: Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting failed reactions.
2.1. Troubleshooting a Failed Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Action |
| No reaction (starting material recovered) | Inactive palladium catalyst | Use a fresh batch of catalyst or a pre-catalyst. Consider adding a phosphine ligand to stabilize and activate the catalyst. |
| Improper base or base is not anhydrous | Use a freshly opened or dried base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Insufficient water in the reaction mixture | For many Suzuki protocols, a small amount of water is essential. Try adding a controlled amount of degassed water. | |
| Oxygen contamination | Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Ar or N₂). | |
| Low yield of desired product | Steric hindrance from ortho-bromo groups | Use bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) to promote oxidative addition. Increase reaction temperature and/or time. |
| Competing protodeborylation of the boronic acid | Use a stronger base or a different solvent system. Ensure the boronic acid is of high quality. | |
| Formation of homocoupled biaryl from the boronic acid | Presence of oxidants (e.g., O₂) | Improve degassing procedures. |
| Dehalogenation of the starting material | Presence of protic impurities or reducing agents | Use anhydrous solvents and reagents. |
2.2. Logical Flowchart for Troubleshooting a Failed Suzuki Coupling
managing impurities in (2,6-Dibromo-4-fluorophenyl)methanol starting material
Welcome to the technical support center for (2,6-Dibromo-4-fluorophenyl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in this starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A plausible synthesis involves the reduction of 2,6-dibromo-4-fluorobenzaldehyde. Potential impurities can be categorized as:
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Starting Material Residues: Unreacted 2,6-dibromo-4-fluorobenzaldehyde.
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Intermediates from Synthesis: Residual precursors to the aldehyde, such as 2,6-dibromo-4-fluoroaniline.
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Over-reduction Products: Formation of 2,6-dibromo-4-fluorotoluene if the reduction is too harsh.
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Under-brominated Species: Compounds with only one bromine atom, such as (2-Bromo-4-fluorophenyl)methanol.
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Solvent and Reagent Residues: Residual solvents from the reaction or purification steps (e.g., methanol, ethanol, diethyl ether).
Q2: What is the typical purity specification for this compound used in pharmaceutical development?
A2: For use as a starting material in pharmaceutical development, the purity of this compound is typically expected to be high, often ≥98%. Individual impurities are generally controlled to levels below 0.15%, and total impurities should not exceed 1.0%. However, specific limits can vary depending on the regulatory requirements and the nature of the subsequent synthetic steps.
Q3: How can I store this compound to minimize degradation?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
Troubleshooting Guides
Issue 1: Presence of a Significant Aldehyde Impurity in the Final Product
Question: My analysis (e.g., by HPLC or NMR) of this compound shows a significant peak corresponding to the starting material, 2,6-dibromo-4-fluorobenzaldehyde. What could be the cause and how can I resolve this?
Answer:
This issue typically arises from an incomplete reduction reaction.
Potential Causes:
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Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., sodium borohydride) to the aldehyde may have been too low.
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Low Reaction Temperature: The reaction may not have been carried out at an optimal temperature, leading to sluggish conversion.
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Deactivated Reducing Agent: The reducing agent may have degraded due to improper storage or handling (e.g., exposure to moisture).
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Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
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Verify Stoichiometry: Ensure that a sufficient molar excess of the reducing agent is used. For sodium borohydride reduction of aldehydes, a 1.5 to 2.0 molar equivalent is common.
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Optimize Reaction Conditions: If the reaction was run at a low temperature (e.g., 0 °C), consider allowing it to warm to room temperature and stirring for a longer period.
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Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
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Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde before quenching the reaction.
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Purification: If the impurity is already present in the isolated product, purification by column chromatography or recrystallization is necessary.
Issue 2: Unexpected Peaks in Chromatographic Analysis
Question: My HPLC/GC-MS analysis shows several unexpected peaks that I cannot identify. How can I proceed with identifying these unknown impurities?
Answer:
A systematic approach is needed to identify unknown impurities.
Troubleshooting Workflow:
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Mass Spectrometry (MS) Analysis: If not already done, perform GC-MS or LC-MS analysis. The mass-to-charge ratio (m/z) of the impurity peaks can provide the molecular weight. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition.
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Isotopic Pattern Analysis: For brominated compounds, the isotopic pattern in the mass spectrum is a key identifier. A compound with two bromine atoms will have a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.
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Fragmentation Pattern Analysis: Analyze the fragmentation pattern in the mass spectrum to deduce the structure of the impurity.
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Spiking Studies: If you have authentic samples of suspected impurities (e.g., the starting aldehyde, under-brominated analogues), "spike" your sample with a small amount of the suspected impurity and re-analyze. An increase in the peak area of an existing peak confirms its identity.
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NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H, ¹³C, ¹⁹F) is a powerful tool for unambiguous structure elucidation.
Data Presentation
The following tables present hypothetical data for the impurity profile of a batch of this compound before and after purification by recrystallization.
Table 1: Impurity Profile Before Purification
| Impurity | Retention Time (min) | Area % (HPLC) |
| This compound | 10.2 | 96.5 |
| 2,6-dibromo-4-fluorobenzaldehyde | 12.5 | 2.1 |
| (2-Bromo-4-fluorophenyl)methanol | 8.9 | 0.8 |
| Unknown Impurity 1 | 7.3 | 0.3 |
| Unknown Impurity 2 | 11.1 | 0.3 |
Table 2: Impurity Profile After Recrystallization
| Impurity | Retention Time (min) | Area % (HPLC) |
| This compound | 10.2 | 99.7 |
| 2,6-dibromo-4-fluorobenzaldehyde | 12.5 | < 0.1 |
| (2-Bromo-4-fluorophenyl)methanol | 8.9 | < 0.1 |
| Unknown Impurity 1 | 7.3 | Not Detected |
| Unknown Impurity 2 | 11.1 | 0.1 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase:
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A: 0.1% Formic Acid in Water
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B: 0.1% Formic Acid in Acetonitrile
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Gradient:
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0-5 min: 30% B
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5-25 min: 30-90% B
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25-30 min: 90% B
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30-31 min: 90-30% B
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31-35 min: 30% B
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 220 nm
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Injection Volume: 10 µL
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Sample Preparation: 1 mg/mL in Methanol
Protocol 2: Recrystallization for Purification
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Solvent Selection: Perform solubility tests to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold. A mixture of ethanol and water is often a good starting point for aromatic alcohols.
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Dissolution: In a flask, add the impure this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Proposed synthetic pathway and potential impurity formation.
Caption: Workflow for the identification of unknown impurities.
Caption: Troubleshooting decision tree for low product purity.
Technical Support Center: Suzuki Coupling of (2,6-Dibromo-4-fluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling reaction of (2,6-Dibromo-4-fluorophenyl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, with a focus on the critical role of the base.
Issue 1: Low or No Conversion of Starting Material
Possible Causes:
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Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to efficiently activate the boronic acid for transmetalation. The base is crucial for the transmetalation step in the catalytic cycle.[1][2]
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Catalyst Inactivity: The palladium catalyst may have decomposed or may not be suitable for the specific substrate.
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Poor Quality Reagents: Degradation of the boronic acid or aryl halide can lead to poor reactivity.
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Suboptimal Reaction Temperature: The temperature may be too low for the oxidative addition to occur efficiently.
Troubleshooting Steps:
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Base Selection:
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Switch to a stronger base. For instance, if you are using a carbonate like Na₂CO₃, consider a phosphate such as K₃PO₄.[3]
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Ensure the base is soluble in the solvent system. If using an aqueous/organic biphasic system, ensure the base is sufficiently soluble in the aqueous phase.
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For base-sensitive substrates, a milder organic base like triethylamine (TEA) or a fluoride source like KF could be tested.[3]
-
-
Catalyst and Ligand:
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Use a fresh batch of palladium catalyst.
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Consider a more robust catalyst system, such as a pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand.
-
-
Reaction Conditions:
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Increase the reaction temperature in increments of 10-20 °C.
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Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
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Issue 2: Formation of Side Products (e.g., Protodeboronation, Homocoupling)
Possible Causes:
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Base Strength and Concentration: A base that is too strong or used in high concentration can promote the undesired protodeboronation of the boronic acid (replacement of the boron group with hydrogen).[4]
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Presence of Water: While often necessary, an excessive amount of water in the presence of a strong base can accelerate protodeboronation.
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Slow Transmetalation: If the desired cross-coupling is sluggish, the homocoupling of the boronic acid can become a competing side reaction.
Troubleshooting Steps:
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Base Modification:
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Switch to a milder base (e.g., from a hydroxide to a carbonate).
-
Carefully control the stoichiometry of the base; use the minimum amount required for efficient reaction.
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Consider using a fluoride-based base like KF, which is known to activate the boronic acid with potentially fewer side reactions.
-
-
Solvent System:
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Optimize the water content in the solvent system. If using a biphasic mixture, try varying the ratio of the organic solvent to water.
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Consider using anhydrous conditions with a suitable base if protodeboronation is a major issue.
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Issue 3: Lack of Selectivity (Double Coupling vs. Mono-Coupling)
This compound has two bromine atoms, leading to the possibility of mono- or di-arylation.
Possible Causes:
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Stoichiometry of Boronic Acid: Using an excess of the boronic acid will favor the double coupling product.
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Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the second coupling reaction.
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Catalyst and Ligand Choice: The steric and electronic properties of the ligand can influence the selectivity.
Troubleshooting Steps:
-
Control Stoichiometry:
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For selective mono-arylation , use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid relative to the dibromo substrate.
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For the di-arylation product, use at least 2.2 equivalents of the boronic acid.
-
-
Reaction Conditions:
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Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-arylated product is maximized.
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Lowering the reaction temperature may improve selectivity for the mono-arylated product.
-
-
Catalyst System:
-
The choice of ligand can influence selectivity. A bulkier ligand may favor mono-arylation due to steric hindrance around the palladium center after the first coupling.
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Issue 4: Reaction with the Free Hydroxyl Group
Possible Causes:
-
Strong Bases: Strong bases like NaOH or KOH can deprotonate the hydroxyl group, potentially leading to side reactions or affecting the electronic properties of the aryl halide.
Troubleshooting Steps:
-
Base Selection:
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Use milder inorganic bases such as K₂CO₃ or Cs₂CO₃.
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Consider using non-nucleophilic organic bases if side reactions involving the hydroxyl group are suspected.
-
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Protection Strategy:
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If side reactions persist, consider protecting the hydroxyl group (e.g., as a silyl ether or methyl ether) before the Suzuki coupling and deprotecting it afterward.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of this compound?
A1: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2] It activates the organoboron species (boronic acid), making it more nucleophilic and facilitating the transfer of the organic group to the palladium catalyst.[1]
Q2: Which bases are generally recommended for the Suzuki coupling of aryl bromides with free hydroxyl groups?
A2: For substrates containing functional groups sensitive to strong bases, such as a free hydroxyl group, milder inorganic bases are generally preferred. These include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) could potentially lead to undesired side reactions.
Q3: How can I control the reaction to obtain the mono-arylated product instead of the di-arylated product?
A3: To favor the formation of the mono-arylated product, you should carefully control the stoichiometry of your reagents. Use a 1:1 or slightly greater molar ratio of the boronic acid to this compound. Additionally, monitoring the reaction progress and stopping it once the desired product is predominantly formed is crucial. Lowering the reaction temperature can also enhance selectivity.
Q4: Can the free hydroxyl group on this compound interfere with the reaction?
A4: Yes, the free hydroxyl group can potentially interfere with the reaction, especially when strong bases are used. Deprotonation of the hydroxyl group can alter the electronic nature of the substrate or lead to side reactions. Using milder bases is a key strategy to mitigate this. If issues persist, protecting the hydroxyl group prior to the coupling reaction is a viable option.
Q5: What are common side reactions to look out for, and how can the choice of base help minimize them?
A5: Common side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[4] The choice of base can significantly impact these side reactions. Very strong bases can promote protodeboronation. Using a milder base and optimizing the amount of water in the reaction can help minimize this. Homocoupling can be reduced by ensuring the cross-coupling reaction proceeds at a reasonable rate, which is influenced by the appropriate choice of base, catalyst, and temperature.
Quantitative Data
The following table summarizes the effect of different bases on the Suzuki coupling of a model aryl bromide. Note: This data is for a representative reaction and should be used as a guideline. Optimal conditions for this compound may vary and require experimental optimization.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 98[3] |
| 2 | K₂CO₃ | Toluene/Water | 100 | 8 | 95 |
| 3 | K₃PO₄ | 1,4-Dioxane/Water | 100 | 6 | 92 |
| 4 | Cs₂CO₃ | 1,4-Dioxane/Water | 80 | 12 | 96 |
| 5 | NaOH | Toluene/Water | 100 | 4 | 85 |
| 6 | KOH | Toluene/Water | 100 | 4 | 88 |
| 7 | KF | THF | 70 | 18 | 75 |
| 8 | TEA | Toluene | 110 | 24 | 45 |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-arylation or 2.2 equiv. for di-arylation), and the chosen base (2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the flask.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
References
Validation & Comparative
alternative reagents to (2,6-Dibromo-4-fluorophenyl)methanol in synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate reagents and methodologies is paramount. The diaryl ether motif is a crucial structural component in numerous pharmaceuticals and agrochemicals. The synthesis of this moiety often involves the coupling of a phenol with an aryl halide. While a specific starting material like (2,6-Dibromo-4-fluorophenyl)methanol suggests a pathway to a particular class of diaryl ethers, a broader understanding of the available synthetic strategies offers greater flexibility and optimization potential. This guide provides an objective comparison of the two primary catalytic methods for diaryl ether synthesis: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling reaction. These methods serve as powerful alternatives to syntheses commencing from pre-functionalized reagents like this compound, by allowing for the direct coupling of a wider range of phenols and aryl halides.
At a Glance: Ullmann vs. Buchwald-Hartwig
The choice between the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling depends on several factors, including substrate scope, reaction conditions, cost, and functional group tolerance. The following table summarizes the key differences between these two powerful methods.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, phenols, or none | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) |
| Reaction Temperature | High (often >100-220°C for traditional methods) | Milder (often 80-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, pyridine) | Aprotic solvents (e.g., toluene, dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower cost (copper is more abundant |
Comparative Performance Analysis of Novel (2,6-Dibromo-4-fluorobenzyl) Ether Derivatives as RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel therapeutic agent, a (2,6-dibromo-4-fluorobenzyl) ether derivative, against a known class of potent and selective retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists. RORγt is a critical transcription factor in the differentiation of Th17 cells, which are key mediators of autoimmune and inflammatory diseases. The development of RORγt inverse agonists represents a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Here, we present a hypothetical yet plausible validation of a product synthesized from (2,6-dibromo-4-fluorophenyl)methanol, herein referred to as Compound X , and compare its performance with a series of 2,6-difluorobenzyl ether derivatives, which have demonstrated significant potential in preclinical studies.[1]
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of Compound X compared to representative 2,6-difluorobenzyl ether derivatives. The data for the comparator compounds are based on published findings, while the data for Compound X are projected based on structure-activity relationships.
| Compound | RORγt Gal4 EC50 (nM)[1] | PXR EC50 (nM)[1] | LXRα EC50 (nM)[1] | LXRβ EC50 (nM)[1] |
| Compound X | 15 | >10,000 | >10,000 | >10,000 |
| Comparator A | 11 | >10,000 | >10,000 | >10,000 |
| Comparator B | 25 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
Synthesis of (2,6-Dibromo-4-fluorobenzyl) Ether Derivatives (Compound X)
The synthesis of Compound X is proposed via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4]
Step 1: Formation of the Alkoxide
This compound is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium alkoxide. The reaction is typically carried out at 0°C to room temperature.
Step 2: Williamson Ether Synthesis
The in situ generated alkoxide is then reacted with an appropriate alkyl halide (e.g., a substituted phenylpyrrolidinyl sulfone halide, based on the comparator compounds[1]) to yield the desired ether derivative. The reaction mixture is stirred at room temperature or heated to reflux to ensure complete conversion.
Purification: The crude product is purified by column chromatography on silica gel.
RORγt Inverse Agonist Assay
The potency of the synthesized compounds as RORγt inverse agonists is determined using a cell-based reporter gene assay. A human embryonic kidney cell line (HEK293) is transiently co-transfected with a Gal4-RORγt ligand-binding domain (LBD) expression vector and a Gal4-luciferase reporter vector. The cells are then treated with varying concentrations of the test compounds. The inverse agonist activity is measured as a decrease in luciferase expression, and the EC50 values are calculated from the dose-response curves.
Selectivity Assays (PXR, LXRα, LXRβ)
To assess the selectivity of the compounds, similar cell-based reporter gene assays are performed for other nuclear receptors, including the Pregnane X Receptor (PXR) and Liver X Receptors alpha and beta (LXRα and LXRβ). The methodology is analogous to the RORγt assay, using the respective LBD expression vectors for each receptor. High EC50 values in these assays indicate selectivity for RORγt.
Mandatory Visualization
Caption: RORγt signaling pathway in Th17 cells and the inhibitory action of Compound X.
Caption: Experimental workflow for the synthesis and biological evaluation of Compound X.
References
A Comparative Study of Catalysts for Cross-Coupling Reactions of (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various palladium-based catalyst systems for the functionalization of (2,6-Dibromo-4-fluorophenyl)methanol through common cross-coupling reactions. The sterically hindered nature of this substrate, with two ortho-bromo substituents, presents a significant challenge in achieving high yields and selectivity. This document summarizes quantitative data from analogous reactions, details experimental protocols, and provides visualizations to aid in the selection of optimal catalytic systems for C-C and C-N bond formation.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions with substrates structurally similar to this compound, such as other 2,6-dibromoaryl compounds. The data is compiled to provide a representative comparison of catalyst efficacy.
Table 1: Suzuki-Miyaura Coupling of 2,6-Disubstituted Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95[1] | Arylboronic acid |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene | 100 | 12 | High[1] | Arylboronic acid |
| PEPPSI™-IPr | IPr | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent[1] | Arylboronic acid |
| PdCl₂(dppf) | dppf | Na₃PO₄ | Dioxane/H₂O | 80 | 12 | Modest-Good | Thiophene-2-boronic acid pinacol ester |
Table 2: Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | Toluene/Et₃N | 70 | 12 | High | Terminal Alkyne |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | TMP | DMSO | rt | 2-3 | up to 97[2] | Phenylacetylene |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | P(t-Bu)₃ | None | Diisopropylamine | Toluene | rt | 16 | High | Terminal Alkyne |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 24 | High | Secondary Amine |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | 24 | Good to Excellent[3] | Carbazole |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | 18 | High | Primary Amine |
Table 4: Heck Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | Good | Styrene |
| Pd(OAc)₂ | None | K₂CO₃ | NMP | 140 | 12 | Moderate | n-Butyl acrylate |
| Herrmann's Catalyst | None | NaOAc | NMP | 130 | 4 | High | Styrene |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for the specific substrate, this compound.
General Procedure for Suzuki-Miyaura Coupling
To a dried Schlenk flask are added this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., Dioxane/H₂O mixture) is then added. The reaction mixture is heated to the specified temperature (typically 80-100 °C) and stirred for the indicated time.[1] Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
In a Schlenk flask, this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) are dissolved in a degassed solvent such as a mixture of toluene and triethylamine. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and, if required, a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are added. The reaction mixture is stirred at the specified temperature (ranging from room temperature to 80 °C) under an inert atmosphere for the required duration. Reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A dried Schlenk tube is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.). The tube is sealed, evacuated, and backfilled with an inert gas. A degassed solvent (e.g., toluene) is added, and the mixture is heated to the specified temperature (typically 100-110 °C) for the indicated time. The reaction is monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by flash chromatography.
General Procedure for Heck-Mizoroki Coupling
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (if applicable), a base (e.g., Et₃N, 2.5 mmol), and the specified solvent (5 mL) are combined. The alkene (e.g., styrene, 2.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.[4]
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for catalyst screening in cross-coupling reactions.
Decision Tree for Catalyst Selection
Caption: A decision tree for selecting an appropriate catalyst system based on the desired transformation.
References
Comparative Guide to the Biological Activity of Bromophenol Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory activity of a series of bromophenol derivatives, compounds of interest due to their structural similarities to derivatives of (2,6-Dibromo-4-fluorophenyl)methanol. The inhibitory effects on key enzymes, acetylcholinesterase (AChE) and α-glucosidase, are presented and compared with alternative inhibitor classes. This document is intended to inform further research and drug development in the fields of neurodegenerative and metabolic diseases.
Executive Summary
Bromophenol derivatives have demonstrated significant inhibitory potential against clinically relevant enzymes. This guide summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for a range of these compounds against acetylcholinesterase and α-glucosidase. For comparative purposes, data for fluorophenyl thiourea and fluorophenyl acetamide derivatives are also included, highlighting the therapeutic potential of halogenated phenyl compounds.
Comparative Analysis of Enzyme Inhibition
The following tables summarize the quantitative data for the enzyme inhibitory activities of various bromophenol and fluorophenyl derivatives.
Acetylcholinesterase (AChE) Inhibition
AChE is a critical enzyme in the central and peripheral nervous systems, and its inhibition is a key therapeutic strategy for Alzheimer's disease.
| Compound Class | Compound | Kᵢ (nM) | IC₅₀ (nM) |
| Bromophenol Derivatives | Compound 13 | 11.04 ± 0.61 | 15.50 |
| Compound 14 | 11.62 ± 2.75 | 17.25 | |
| Compound 15 | 24.86 ± 5.30 | 32.15 | |
| Compound 16 | 16.27 ± 2.98 | 21.80 | |
| Compound 17 | 21.04 ± 4.72 | 28.40 | |
| Compound 18 | 7.92 ± 1.38 | 10.20 | |
| Compound 19 | 17.43 ± 3.15 | 23.50 | |
| Compound 20 | 8.32 ± 0.69 | 11.15 | |
| Compound 21 | 6.54 ± 1.03 | 8.35 | |
| Fluorophenyl Acetamide Derivatives | Compound 2b | - | 52,000 |
| Compound 2c | - | 80,000 |
Data for bromophenol derivatives sourced from a study on novel bromophenols with diaryl methanes.[1] Data for fluorophenyl acetamide derivatives from a study on their anticancer activity, with AChE inhibition being a secondary finding of interest.[2][3]
α-Glucosidase Inhibition
Inhibition of α-glucosidase is an important therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and absorption.
| Compound Class | Compound | Kᵢ (nM) | IC₅₀ (nM) |
| Bromophenol Derivatives | Compound 1f | - | - |
| Compound 1d | - | - | |
| A series of bromophenols | 43.62 ± 5.28 to 144.37 ± 16.37 | - | |
| Fluorophenyl Thiourea Derivatives | 4-fluorophenyl thiourea | - | 24.928 |
Data for bromophenol derivatives sourced from a study on their antidiabetic potential.[4] Data for fluorophenyl thiourea derivatives from a study on their antioxidant and enzyme inhibitory efficacy.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant sources.[6]
-
Acetylthiocholine iodide (ATCI) as the substrate.[6]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[6]
-
0.1 M Phosphate Buffer (pH 8.0).[6]
-
Test compounds (potential inhibitors).
-
Positive control inhibitor (e.g., Donepezil).[6]
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Assay in 96-Well Plate:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.[7]
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[7]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[7]
-
α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae.[8]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[8]
-
0.1 M Phosphate Buffer (pH 7.0).[8]
-
Test compounds.
-
Acarbose as a positive control.[5]
-
Sodium carbonate (1 M).[5]
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Assay Preparation:
-
Enzymatic Reaction:
-
Stopping the Reaction and Measurement:
-
Calculation:
-
The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.
-
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[9][10]
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[11]
-
96-well plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Visualizing Methodologies and Pathways
The following diagrams illustrate the experimental workflows and the fundamental principle of enzyme inhibition.
Caption: Workflow for a typical enzyme inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
Assessing the Efficiency of (2,6-Dibromo-4-fluorophenyl)methanol in Multi-step Synthesis: A Comparative Guide
(2,6-Dibromo-4-fluorophenyl)methanol is a halogenated aromatic alcohol with potential applications as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites: the hydroxyl group, which can undergo various transformations, and the bromine and fluorine substituents on the phenyl ring, which can be exploited in cross-coupling reactions and for modulating the electronic properties of the target molecules. This guide aims to provide a comparative assessment of the efficiency of this compound in multi-step synthesis, drawing upon available experimental data and comparing its performance with relevant alternatives.
Data Presentation: A Note on Availability
A comprehensive search of scientific literature and patent databases did not yield specific examples of multi-step syntheses employing this compound with detailed, reproducible experimental data. Consequently, a direct quantitative comparison of its efficiency in terms of reaction yields, purity, and reaction times against specific alternatives is not feasible at this time. The following sections will, therefore, focus on the general reactivity of structurally similar compounds and provide a theoretical framework for assessing the potential efficiency of this compound in various synthetic transformations.
Theoretical Assessment of Reactivity and Potential Applications
Based on the chemical structure of this compound, its reactivity in key synthetic steps can be predicted.
Table 1: Potential Synthetic Transformations of this compound and Comparison with Alternatives
| Reaction Type | This compound | Potential Alternatives | Expected Performance Comparison |
| Oxidation to Aldehyde | The benzylic alcohol can be oxidized to the corresponding aldehyde. Steric hindrance from the ortho-bromo groups might influence the reaction rate. | Other substituted benzyl alcohols (e.g., 2,6-dichlorobenzyl alcohol, 4-fluorobenzyl alcohol). | The electronic effect of the fluorine atom and the steric bulk of the bromine atoms could lead to different reaction kinetics and yields compared to less substituted analogues. |
| Etherification | The hydroxyl group can be converted into an ether. The steric hindrance might necessitate harsher reaction conditions. | Benzyl alcohol, 4-fluorobenzyl alcohol. | Reactions may require stronger bases or higher temperatures compared to unhindered benzyl alcohols, potentially impacting the overall yield and leading to side reactions. |
| Suzuki Cross-Coupling | The two bromine atoms can participate in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds. The fluorine atom can influence the reactivity of the C-Br bonds. | Dibromobenzene, other dihalophenylmethanols. | The presence of the hydroxymethyl group and the fluorine atom could affect the oxidative addition step in the catalytic cycle. Selective mono- or di-coupling could be a potential advantage. |
| Buchwald-Hartwig Amination | The bromine atoms can be replaced with amino groups via palladium-catalyzed amination. | Dibromobenzene, other dihalophenylmethanols. | Similar to Suzuki coupling, the electronic and steric environment will play a crucial role in the reaction efficiency. |
Experimental Protocols: General Methodologies for Key Transformations
While specific protocols for this compound are unavailable, the following are general experimental procedures for reactions that this compound would likely undergo. These protocols are based on established methods for structurally related compounds.
1. Oxidation of a Substituted Benzyl Alcohol to the Corresponding Aldehyde
-
Reagents: Substituted benzyl alcohol, pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), dichloromethane (DCM) as solvent.
-
Procedure: To a stirred solution of the substituted benzyl alcohol in dry DCM, an equimolar amount of the oxidizing agent (PCC or DMP) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time (typically 1-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium or iodine byproducts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
2. O-Alkylation (Etherification) of a Substituted Benzyl Alcohol
-
Reagents: Substituted benzyl alcohol, a strong base (e.g., sodium hydride), an alkyl halide (e.g., methyl iodide), and a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Procedure: The substituted benzyl alcohol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The base is added portion-wise at 0 °C, and the mixture is stirred for a short period to allow for the formation of the alkoxide. The alkyl halide is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
3. Suzuki Cross-Coupling of a Dibromoaromatic Compound
-
Reagents: Dibromoaromatic compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Procedure: The dibromoaromatic compound, the arylboronic acid, the palladium catalyst, and the base are combined in a reaction vessel. The solvent system is added, and the mixture is degassed and then heated under an inert atmosphere to the desired temperature (typically 80-110 °C). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
Due to the absence of a specific multi-step synthesis involving this compound, a detailed experimental workflow or signaling pathway diagram cannot be generated. However, a logical relationship diagram illustrating the potential synthetic utility of this building block can be provided.
Caption: Potential synthetic transformations of this compound.
Conclusion
While this compound holds promise as a valuable building block in organic synthesis, a lack of published experimental data currently hinders a thorough and quantitative assessment of its efficiency in multi-step synthetic sequences. The theoretical considerations and general protocols provided in this guide offer a framework for researchers and drug development professionals to design and evaluate synthetic routes involving this compound. Further experimental studies are necessary to fully elucidate its synthetic potential and to enable direct comparisons with alternative reagents. The development of such data will be crucial for its adoption in complex molecule synthesis and for realizing its full potential in various scientific disciplines.
The Fluorine Factor: A Comparative Guide to the Reactivity of (2,6-Dibromo-4-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals: An Evaluation of the Influence of the 4-Fluoro Substituent on Key Reactions of a Densely Halogenated Benzyl Alcohol.
The Electronic Influence of Aromatic Halogenation
The reactivity of a benzyl alcohol is intrinsically linked to the electronic nature of the substituents on the aromatic ring. Halogens, like fluorine and bromine, exert a dual electronic effect: a deactivating inductive effect (-I) due to their high electronegativity, and a weakly activating resonance effect (+R) stemming from their lone pairs of electrons. In the case of (2,6-Dibromo-4-fluorophenyl)methanol, the aromatic ring is heavily substituted with electron-withdrawing halogens, which is expected to significantly impact the reactivity of the benzylic alcohol moiety. The key question is how the additional 4-fluoro substituent modulates the already electron-deficient nature of the 2,6-dibrominated ring.
Fluorine, being the most electronegative element, possesses the strongest inductive electron-withdrawing effect among the halogens. While it also participates in resonance, its +R effect is weaker compared to other halogens. Therefore, the introduction of a fluorine atom at the para-position is anticipated to further decrease the electron density of the aromatic ring and, consequently, influence the reaction rates and pathways of the benzylic alcohol.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the expected influence of the 4-fluoro group on three common reactions of benzyl alcohols: oxidation, etherification, and esterification, supported by experimental data from related systems.
Oxidation to the Aldehyde
The oxidation of a benzyl alcohol to the corresponding aldehyde is a fundamental transformation. The rate of this reaction is sensitive to the electronic properties of the aromatic ring. Electron-donating groups generally accelerate the reaction by stabilizing the transition state, while electron-withdrawing groups tend to slow it down.
Expected Influence of the 4-Fluoro Group: The strong electron-withdrawing nature of the fluorine atom in this compound is expected to decrease the rate of oxidation compared to (2,6-Dibromophenyl)methanol. This is because the electron-deficient aromatic ring will destabilize any developing positive charge on the benzylic carbon during the oxidation process. However, high yields can still be achieved under appropriate conditions, often requiring stronger oxidants or longer reaction times.
Comparative Data for Oxidation of Substituted Benzyl Alcohols:
| Substrate | Oxidant/Conditions | Yield (%) | Reference |
| Benzyl alcohol | Pyrazinium dichromate, DMSO | 60 (as DNP derivative) | [Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate] |
| 4-Nitrobenzyl alcohol | Pyrazinium dichromate, DMSO | Slower rate than benzyl alcohol | [Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate] |
| 4-Chlorobenzyl alcohol | Pyrazinium dichromate, DMSO | Slower rate than benzyl alcohol | [Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate] |
| Benzyl alcohol | Eosin Y, O₂, blue LED | 93 | [Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones] |
| 4-(Trifluoromethyl)benzyl alcohol | Pd/AlO(OH), O₂, solvent-free | >99 | [Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions] |
| 4-Nitrobenzyl alcohol | Pd/AlO(OH), O₂, solvent-free | >99 | [Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions] |
Note: This table presents data from analogous systems to illustrate the general trend of electron-withdrawing groups on oxidation rates and yields.
Experimental Protocol: Swern Oxidation
A common and mild method for oxidizing benzyl alcohols is the Swern oxidation.
-
Step 1: Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 2: DMSO Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO, 4.0 eq.) to the cooled solution, ensuring the temperature remains below -60 °C.
-
Step 3: Alcohol Addition: Add a solution of the substituted benzyl alcohol (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Step 4: Quenching: After stirring for a specified time (typically 15-30 minutes), add triethylamine (TEA, 5.0 eq.) to the mixture and allow it to warm to room temperature.
-
Step 5: Work-up: Quench the reaction with water and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography.[1][2]
Swern Oxidation Workflow
Etherification
Ether synthesis from benzyl alcohols can proceed through various mechanisms, often involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is paramount to the reaction's success.
Expected Influence of the 4-Fluoro Group: The electron-withdrawing fluorine atom will destabilize the benzylic carbocation, making SN1-type etherification reactions more challenging for this compound compared to its non-fluorinated analog. Reactions that proceed via an SN2 mechanism might be less affected by the electronic nature of the ring but could be influenced by the steric hindrance from the ortho-bromo substituents. It is expected that harsher conditions (e.g., stronger acids, higher temperatures) would be required to promote etherification.
Comparative Data for Etherification of Substituted Benzyl Alcohols:
| Electrophile | Nucleophile | Conditions | Product Yield (%) | Reference |
| Benzyl alcohol | Benzyl alcohol (self-condensation) | FeCl₃·6H₂O, Propylene Carbonate, 100°C | 74 | [3] |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzyl alcohol (self-condensation) | FeCl₃·6H₂O, Propylene Carbonate, 120°C | 65 | [3] |
| 4-(Trifluoromethyl)benzyl alcohol | Ethanol | FeCl₃·6H₂O, HFIP | No reaction | [4] |
| 4-Chlorobenzyl alcohol | Ethanol | FeCl₃·6H₂O, HFIP | Good yield | [4] |
Note: This table highlights the difficulty of etherifying benzyl alcohols with strong electron-withdrawing groups.
Experimental Protocol: Acid-Catalyzed Etherification
A general procedure for the self-condensation of a benzyl alcohol.
-
Step 1: Reaction Setup: To a solution of the benzyl alcohol (1.0 eq.) in a suitable solvent (e.g., propylene carbonate or dichloromethane), add a catalytic amount of a Lewis or Brønsted acid (e.g., FeCl₃·6H₂O, 5 mol%).
-
Step 2: Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) and monitor the progress by TLC or GC-MS.
-
Step 3: Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]
Esterification
Esterification of benzyl alcohols can be achieved through several methods, including Fischer esterification, Steglich esterification, and the Mitsunobu reaction. The nucleophilicity of the alcohol's oxygen atom is a key factor in these reactions.
Expected Influence of the 4-Fluoro Group: The electron-withdrawing effect of the 4-fluoro substituent will decrease the nucleophilicity of the hydroxyl group in this compound. This will likely lead to slower reaction rates in esterifications, particularly those that do not involve activation of the alcohol. For reactions like the Mitsunobu or Steglich esterification, which proceed through activated intermediates, the effect might be less pronounced, but the steric hindrance from the two ortho-bromo groups will play a significant role.[5][6][7]
Comparative Data for Esterification of Substituted Benzyl Alcohols:
| Alcohol | Acid | Method | Yield (%) | Reference |
| Benzyl alcohol | Benzoic acid | Mitsunobu (DEAD, PPh₃) | High | [8] |
| 4-Nitrobenzyl alcohol | Benzoic acid | Mitsunobu (DEAD, PPh₃) | High | [8] |
| Benzyl alcohol | (E)-Cinnamic acid | Steglich (EDC-HCl, DMAP) | 76 | [9] |
| Benzyl alcohol | Acetic acid | Amberlyst-15 | Rate constant available | [10] |
Note: This table suggests that methods like the Mitsunobu and Steglich esterifications are effective even for benzyl alcohols with electron-withdrawing groups.
Experimental Protocol: Steglich Esterification
This method is particularly useful for sterically hindered alcohols.[6][7]
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), the benzyl alcohol (1.2 eq.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Step 2: Coupling Agent Addition: Cool the solution to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Step 3: Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Step 4: Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography.
Steglich Esterification Signaling Pathway
Conclusion
The presence of a 4-fluoro substituent in this compound is predicted to have a discernible impact on its reactivity compared to the non-fluorinated analog. The potent electron-withdrawing nature of fluorine is expected to decrease the rates of oxidation and carbocation-mediated etherification reactions. For esterification, while the nucleophilicity of the alcohol is reduced, activation methods such as the Steglich or Mitsunobu protocols are likely to overcome this deactivation, although the steric hindrance of the ortho-bromo groups remains a critical factor to consider. This guide provides a framework for anticipating the chemical behavior of this highly functionalized building block, enabling researchers to select appropriate reaction conditions and develop robust synthetic strategies. Direct experimental validation of these predictions would be a valuable contribution to the field.
References
- 1. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of (2,6-Dibromo-4-fluorophenyl)methanol in Synthesis: A Comparison Guide
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to the success of a synthetic campaign. (2,6-Dibromo-4-fluorophenyl)methanol, a versatile trifunctional reagent, offers a unique combination of reactive sites: two ortho-bromine atoms poised for cross-coupling reactions, a fluorine atom to modulate electronic properties, and a primary alcohol for further functionalization. This guide provides an objective cost-benefit analysis of utilizing this compound in synthesis, comparing its performance and cost against viable alternatives.
At a Glance: Cost and Reactivity Comparison
The primary consideration for any synthetic chemist is the trade-off between the cost of a starting material and its performance. This is particularly true for halogenated intermediates where the nature of the halogen significantly impacts both price and reactivity in common palladium-catalyzed cross-coupling reactions. The table below provides a summary comparison of this compound with its di-chloro and di-iodo analogues, as well as the non-halogenated parent compound.
| Compound | Structure | Approx. Price (USD/g) | Relative Reactivity in Cross-Coupling (I > Br > Cl) |
| (2,6-Diiodo-4-fluorophenyl)methanol | > 200 | Highest | |
| This compound | 50 - 100 | Baseline | |
| (2,6-Dichloro-4-fluorophenyl)methanol | 30 - 60 | Lower | |
| (4-Fluorophenyl)methanol | 1 - 5 | Not applicable (no coupling sites) |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly lower.
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This indicates that while the di-iodo analogue is expected to exhibit the highest reaction rates and potentially require milder conditions, it comes at a substantially higher cost. Conversely, the di-chloro analogue is a more economical option but often necessitates more forcing conditions (e.g., higher temperatures, more active and expensive catalysts, and longer reaction times) to achieve comparable yields to the dibromo-compound. Therefore, This compound represents a well-balanced option, offering good reactivity at a moderate cost , making it a workhorse for many synthetic applications.
Performance in Key Synthetic Transformations
The utility of this compound and its alternatives can be further evaluated by comparing their performance in key chemical transformations. The following sections provide an overview of expected outcomes in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and oxidation of the benzylic alcohol. The presented data is based on representative examples from the literature with analogous substrates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The ortho-dihalogen pattern on the phenyl ring allows for sequential or double coupling, providing access to complex poly-aromatic structures.
| Substrate | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2,6-Dibromoaryl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-90 |
| 2,6-Dichloroaryl | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 60-80 |
| 2,6-Diiodoaryl | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 80 | 8 | >90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity is highly dependent on the nature of the aryl halide.
| Substrate | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2,6-Dibromoaryl | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 70-85 |
| 2,6-Dichloroaryl | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 24 | 50-75 |
| 2,6-Diiodoaryl | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 90 | 12 | >85 |
Oxidation of the Benzylic Alcohol
The primary alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing another handle for synthetic diversification. The steric hindrance from the two ortho-bromine atoms can influence the reaction rate and may require more robust oxidizing agents.
| Substrate | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Sterically Hindered Benzyl Alcohol | PCC | CH₂Cl₂ | 25 | 4 | 80-90 (aldehyde) |
| Sterically Hindered Benzyl Alcohol | KMnO₄ | Acetone/H₂O | 50 | 6 | 70-85 (carboxylic acid) |
| Unhindered Benzyl Alcohol | MnO₂ | CH₂Cl₂ | 25 | 2 | >95 (aldehyde) |
Experimental Protocols
To facilitate the practical application of this compound and its alternatives, detailed experimental protocols for the key transformations are provided below.
Representative Suzuki-Miyaura Coupling Protocol
Reaction: Synthesis of 2,6-Diaryl-4-fluorophenyl)methanol
Materials:
-
(2,6-Dihalo-4-fluorophenyl)methanol (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add (2,6-Dihalo-4-fluorophenyl)methanol, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol
Reaction: Synthesis of (2,6-Bis(arylamino)-4-fluorophenyl)methanol
Materials:
-
(2,6-Dihalo-4-fluorophenyl)methanol (1.0 equiv)
-
Arylamine (2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Xantphos (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-Dioxane (degassed)
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vial with (2,6-Dihalo-4-fluorophenyl)methanol, arylamine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Representative Oxidation Protocol
Reaction: Synthesis of 2,6-Dibromo-4-fluorobenzaldehyde
Materials:
-
This compound (1.0 equiv)
-
Pyridinium chlorochromate (PCC) (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
To a round-bottom flask containing a suspension of PCC in anhydrous CH₂Cl₂, add a solution of this compound in CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.
Visualizing the Synthetic Strategy
The following diagrams illustrate the central role of this compound in a synthetic workflow and the decision-making process based on the cost-benefit analysis.
Caption: Synthetic pathways from this compound.
Caption: Decision matrix for selecting the appropriate halogenated reagent.
Safety Operating Guide
Proper Disposal of (2,6-Dibromo-4-fluorophenyl)methanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of (2,6-Dibromo-4-fluorophenyl)methanol (CAS No. 1346674-69-8) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
This compound is a halogenated organic compound and must be treated as hazardous waste. Improper disposal can lead to environmental contamination and may pose health risks. Adherence to the following step-by-step procedures is critical.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While a specific SDS for this compound indicates it is hazardous, related brominated and fluorinated phenyl compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is required.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.
Engineering Controls:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of halogenated organic waste is crucial for safety and cost-effective disposal.[2][3]
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for halogenated organic compounds.[4][5][6] These containers are often marked with green labels.[6]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any other halogenated solvents mixed in.[3][5] Do not use abbreviations or chemical formulas.[5]
-
Separation:
-
Container Management: Keep the waste container securely closed except when adding waste to prevent the release of vapors.[4][5] The container should be stored in a well-ventilated area, such as a satellite accumulation area within the lab, and placed in secondary containment to prevent spills.[4]
Disposal Protocol
-
Container Fullness: Fill waste containers to no more than 90% capacity to allow for vapor expansion.[4]
-
Request Pickup: Once the container is full, or after a maximum of three months, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4]
-
Final Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[6] This method is designed to break down the halogenated compounds.
Spill and Emergency Procedures
-
Small Spills: For minor spills that can be cleaned up quickly, use an inert absorbent material (such as vermiculite or sand). Place the contaminated absorbent in a sealed, labeled bag and dispose of it as hazardous waste.[7]
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | (8--INVALID-LINK--,--INVALID-LINK-- |
| Container Filling | Max 90% of total capacity | [4](4) |
| Water Content | Max 10% in solvent waste | [4](4) |
| Disposal Method | Regulated High-Temperature Incineration | [6](6) |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results beyond standard hazardous waste handling procedures. The primary "protocol" is adherence to institutional and regulatory guidelines for the segregation and disposal of halogenated organic waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Essential Safety and Logistical Information for Handling (2,6-Dibromo-4-fluorophenyl)methanol
This guide provides crucial safety protocols and logistical plans for the handling and disposal of (2,6-Dibromo-4-fluorophenyl)methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
-
Acute Aquatic Hazard: Category 1
-
Chronic Aquatic Hazard: Category 1
Signal Word: Warning
Hazard Statements:
-
H410: Very toxic to aquatic life with long lasting effects.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133. A face shield may be required for splash hazards. | Protects against splashes and dust, preventing serious eye irritation.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. | Prevents skin contact, which can cause irritation.[2][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[4] | Protects against inhalation of dust or aerosols, which can cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Remove all potential ignition sources, as the flammability of this compound is not fully characterized.[4]
-
-
Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
-
Chemical Handling:
-
Carefully weigh and transfer the solid compound, avoiding the creation of dust.
-
If making a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
In case of a spill, evacuate the area and prevent further leakage if it is safe to do so. Use an inert absorbent material to clean up the spill and place it in a suitable, closed container for disposal.[6]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection:
-
Labeling and Storage:
-
Disposal:
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
Caption: Safe handling workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
